molecular formula C17H17FO2 B11959004 4-Tert-butylphenyl 2-fluorobenzoate CAS No. 853330-66-2

4-Tert-butylphenyl 2-fluorobenzoate

Cat. No.: B11959004
CAS No.: 853330-66-2
M. Wt: 272.31 g/mol
InChI Key: PNOLACONAGUBHQ-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-fluorobenzoate is a useful research compound. Its molecular formula is C17H17FO2 and its molecular weight is 272.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

853330-66-2

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3

InChI Key

PNOLACONAGUBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization, Synthesis, and Application Profile

Part 1: Executive Summary & Core Identity

4-Tert-butylphenyl 2-fluorobenzoate (CAS: 853330-66-2) represents a specialized ester scaffold utilized primarily in the synthesis of liquid crystal mesogens and as a lipophilic building block in medicinal chemistry. Its structural integrity relies on the steric bulk of the tert-butyl group combined with the electronic modulation provided by the ortho-fluorine atom on the benzoate ring.

This guide provides a definitive breakdown of its molecular weight for stoichiometric precision, alongside field-proven synthesis workflows and analytical characterization standards.

Physicochemical Identity Table
PropertyValueNotes
IUPAC Name This compound
CAS Number 853330-66-2Verified Commercial Identifier
Molecular Formula C₁₇H₁₇FO₂
Average Molecular Weight 272.32 g/mol Used for Stoichiometry
Monoisotopic Mass 272.1213 Da Used for High-Res Mass Spec (HRMS)
Physical State Viscous Liquid / Low-Melting SolidDependent on purity/crystallinity
LogP (Predicted) ~5.0Highly Lipophilic
Key Hazards H400, H410Very toxic to aquatic life

Part 2: Molecular Weight Analysis & Stoichiometry

For precise research applications, distinguishing between Average Molecular Weight and Monoisotopic Mass is critical.

Calculation Breakdown

The molecular weight is derived from the atomic contributions of Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), and Oxygen (15.999).

  • Carbon (17 atoms):

    
    
    
  • Hydrogen (17 atoms):

    
    
    
  • Fluorine (1 atom):

    
    
    
  • Oxygen (2 atoms):

    
    
    
  • Total Average MW: 272.319 g/mol (Rounded to 272.32)

Mass Spectrometry Relevance

In LC-MS or GC-MS analysis, the parent ion


 or protonated adduct 

will appear at specific m/z values based on isotopic abundance.
  • Target m/z (ESI+): 273.13 (

    
    )
    
  • Key Fragment: Loss of the tert-butyl group often yields a peak at m/z 215 or cleavage of the ester bond yielding the 2-fluorobenzoyl cation at m/z 123 .

Part 3: Synthesis Protocols

Synthesizing sterically modulated esters requires specific activation methods. The ortho-fluorine induces a dipole effect, while the para-tert-butyl group adds steric bulk. Two methods are recommended: Method A (Scale-up) and Method B (High Precision/Small Scale).

Method A: Acid Chloride Activation (Robust Scale-Up)

Best for gram-scale synthesis where slight excess of reagents is acceptable.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • 4-Tert-butylphenol (1.0 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Reflux 2-fluorobenzoic acid with

    
     (and a drop of DMF catalyst) for 2 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to isolate crude 2-fluorobenzoyl chloride.
  • Coupling: Dissolve 4-tert-butylphenol and

    
     in dry DCM at 0°C.
    
  • Addition: Dropwise add the 2-fluorobenzoyl chloride (dissolved in DCM) to the phenol solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (remove amine), then Sat.

    
     (remove unreacted acid), then Brine. Dry over 
    
    
    
    .
Method B: Steglich Esterification (Mild Conditions)

Best for sensitive substrates or avoiding acidic byproducts.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • 4-Tert-butylphenol (1.0 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • DCM (Solvent)

Protocol:

  • Mix: Combine acid, phenol, and DMAP in dry DCM.

  • Activate: Cool to 0°C. Add DCC in one portion.

  • Precipitation: The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Time: Stir at RT for 12-18 hours.

  • Filtration: Filter off the white DCU solid.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate 9:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents Activation Activation (SOCl2 or DCC) Start->Activation Prepare Electrophile Intermediate Reactive Intermediate (Acyl Chloride / O-Acylisourea) Activation->Intermediate Generates Species Coupling Coupling Reaction (+ 4-t-Butylphenol) Intermediate->Coupling Nucleophilic Attack Workup Workup & Purification (Extraction/Chromatography) Coupling->Workup Quench Product Final Product: 4-t-Butylphenyl 2-fluorobenzoate Workup->Product Isolate

Figure 1: Logical flow for the synthesis of this compound via activation and coupling strategies.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.33 (s, 9H): tert-butyl group (Characteristic strong singlet).
      
    • 
       7.10 - 7.20 (m, 2H): Phenolic aromatic protons (Ortho to ester).
      
    • 
       7.40 - 7.50 (m, 2H): Phenolic aromatic protons (Meta to ester).
      
    • 
       7.20 - 8.10 (m, 4H): Benzoate aromatic protons (Complex splitting due to F-coupling). Note: The proton ortho to the carbonyl usually shifts downfield (~8.0 ppm) but is influenced by the ortho-fluorine.
      
  • ¹⁹F NMR:

    • Expect a signal around

      
       -109 ppm (typical for 2-fluorobenzoates).
      
Mass Spectrometry Fragmentation Logic

Understanding the fragmentation helps in structural confirmation during LC-MS analysis.

MS_Fragmentation Parent Parent Ion [M]+ m/z 272 Path1 Alpha Cleavage (Ester Bond) Parent->Path1 Path2 Alkyl Loss (t-Butyl) Parent->Path2 Frag1 2-Fluorobenzoyl Cation m/z 123 Path1->Frag1 Major Ion Frag2 4-t-Butylphenol Radical Path1->Frag2 Neutral Loss Frag3 [M - CH3]+ m/z 257 Path2->Frag3 Minor Ion

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) Mass Spectrometry.

Part 5: Applications & Context[9]

Liquid Crystal Engineering

This molecule serves as a "Model Mesogen." The 2-fluorobenzoate core is widely used in Liquid Crystal (LC) displays to:

  • Lower Melting Point: The lateral fluorine atom disrupts crystal packing, lowering the melting point compared to non-fluorinated analogues, which is crucial for room-temperature LC mixtures.

  • Dielectric Anisotropy: The electronegative fluorine imparts a dipole moment perpendicular to the long axis, useful for negative dielectric anisotropy materials (VA-LCDs).

Medicinal Chemistry (Bioisosteres)

In drug discovery, this ester acts as a probe for:

  • Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position.

  • Lipophilicity: With a LogP ~5.0, it is used to test the upper limits of lipophilicity in binding pockets.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for Fluorine effects in Liquid Crystals).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Reference for Method B Protocol).

Sources

An In-Depth Technical Guide to the Synthesis of 4-Tert-butylphenyl 2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Tert-butylphenyl 2-Fluorobenzoate

This compound is an aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom on the benzoate ring can modulate the electronic properties and metabolic stability of the molecule, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. The sterically hindering tert-butyl group on the phenol moiety can enhance solubility in organic solvents and influence the molecule's conformational properties. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for this target compound, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthesis Pathway: The Steglich Esterification

The synthesis of this compound is effectively achieved through the Steglich esterification. This method is particularly well-suited for this transformation due to its mild reaction conditions, which are compatible with the potentially sensitive functional groups present in the starting materials.[1][2][3] The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[1][2][3]

Reaction Mechanism: A Stepwise Look

The mechanism of the Steglich esterification for the synthesis of this compound can be described in the following key steps:

  • Activation of the Carboxylic Acid: 2-Fluorobenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1]

  • Role of the Catalyst: DMAP, a superior nucleophile compared to the phenolic hydroxyl group, attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This step is crucial for accelerating the reaction and preventing a common side reaction, the formation of an unreactive N-acylurea byproduct through a 1,3-rearrangement of the O-acylisourea intermediate.[1][4]

  • Nucleophilic Attack by the Phenol: The hydroxyl group of 4-tert-butylphenol then attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester, this compound, and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and precipitates out of the reaction mixture.[3]

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="2-Fluorobenzoic Acid +\n4-tert-Butylphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="DCC, DMAP (cat.)\nDichloromethane (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Steglich Esterification\n(Room Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration to remove\nN,N'-Dicyclohexylurea (DCU)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-tert-Butylphenyl\n2-Fluorobenzoate", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges Reactants -> Reaction; Reagents -> Reaction; Reaction -> Filtration [label="Reaction Mixture"]; Filtration -> Workup [label="Filtrate"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Product"]; } caption: "Experimental workflow for the synthesis of this compound."

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established principles of the Steglich esterification.[5][6][7] Researchers should adapt this procedure as necessary based on their specific laboratory conditions and safety protocols.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
2-Fluorobenzoic acid445-29-4140.111.40 g1.0
4-tert-Butylphenol98-54-4150.221.50 g1.0
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.332.27 g1.1
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.12 g0.1
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
1 M Hydrochloric Acid (HCl)--20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--20 mL-
Saturated Sodium Chloride (Brine)--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----
Silica Gel (for column chromatography)----
Hexane (for column chromatography)----
Ethyl Acetate (for column chromatography)----
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoic acid (1.40 g, 10.0 mmol), 4-tert-butylphenol (1.50 g, 10.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.

  • Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (DCU) will be observed as the reaction proceeds.

  • Removal of Byproduct: Upon completion of the reaction, filter the mixture through a sintered glass funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 20 mL of 1 M HCl to remove any remaining DMAP, 20 mL of saturated NaHCO₃ solution to remove any unreacted carboxylic acid, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed through various analytical techniques.

Predicted Analytical Data
AnalysisPredicted Data
Molecular Formula C₁₇H₁₇FO₂[8]
Molecular Weight 272.31 g/mol
Mass Spectrometry (ESI-MS) [M+H]⁺: 273.1285, [M+Na]⁺: 295.1105[8]
¹H NMR (CDCl₃, 400 MHz) Expected signals: Aromatic protons (multiplets, ~7.0-8.2 ppm), tert-butyl protons (singlet, ~1.3 ppm).
¹³C NMR (CDCl₃, 100 MHz) Expected signals: Carbonyl carbon (~164 ppm), aromatic carbons (~115-160 ppm), quaternary carbon of tert-butyl group (~34 ppm), methyl carbons of tert-butyl group (~31 ppm).
FTIR (KBr, cm⁻¹) Expected signals: C=O stretch (~1730-1750 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹).

Note: The NMR and FTIR data are predicted based on the structure and typical chemical shifts for similar functional groups. Experimental data should be acquired for full characterization.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through several key checkpoints:

  • Visual Confirmation: The precipitation of DCU provides a clear visual indication that the coupling reaction is proceeding.

  • TLC Monitoring: Regular monitoring by TLC allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Purification and Characterization: The final purification by column chromatography and subsequent characterization by spectroscopic methods (NMR, IR, MS) provide definitive proof of the identity and purity of the synthesized this compound.

Conclusion

The Steglich esterification provides a robust and reliable pathway for the synthesis of this compound. The mild reaction conditions and the straightforward purification procedure make it an attractive method for laboratory-scale synthesis. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize and characterize this valuable compound, enabling further exploration of its potential applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). tert-Butyl 4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of ChemTech Research, 6(8), 3886-3891.
  • NIST. (n.d.). 4-tert-Butylphenol, TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Reddit. (2024, January 12). Need advise on a steglich esterification. r/Chempros. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • JoVE. (2022, February 20). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol [Video]. YouTube. [Link]

  • Supporting Information for Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactiv
  • Zhang, X., & MacMillan, D. W. C. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Journal of the American Chemical Society, 140(40), 12375–12379. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. (n.d.).
  • Fitzjarrald, M. D., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553–3556.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. (2018, July 6). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU? Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-187.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • MassBank. (2008, October 21). 3-(4-TERT-BUTYLPHENYL)PROPANAL; EI-B; MS. Retrieved from [Link]

  • ResearchGate. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

  • Dalton Transactions. (2015). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 44(2), 539-551.
  • Semantic Scholar. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of synthesized terphenyls. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-tert-butylphenyl 2-fluorobenzoate, a valuable aryl ester with potential applications in materials science and as an intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodology, reaction mechanism, and purification strategies, alongside a thorough safety analysis.

Introduction and Significance

Aryl esters are a significant class of organic compounds, widely recognized for their presence in natural products and their utility as key intermediates in organic synthesis. The target molecule, this compound, combines the structural features of a substituted aromatic acid and a phenol, making it a compound of interest for structure-activity relationship studies. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The tert-butyl group, a bulky and lipophilic moiety, can impart unique solubility and conformational characteristics.

The synthesis of this ester is most effectively achieved through the acylation of 4-tert-butylphenol with 2-fluorobenzoyl chloride. This guide will focus on the practical application of the Schotten-Baumann reaction, a reliable and high-yielding method for ester formation under basic conditions.

Reaction Mechanism and Rationale

The synthesis of this compound from 2-fluorobenzoyl chloride and 4-tert-butylphenol proceeds via a nucleophilic acyl substitution reaction. The Schotten-Baumann reaction conditions, which typically involve an aqueous base, are particularly well-suited for this transformation.[1][2][3]

The key steps of the mechanism are as follows:

  • Deprotonation of the Phenol: In the presence of a base, such as sodium hydroxide (NaOH), the weakly acidic 4-tert-butylphenol is deprotonated to form the more nucleophilic 4-tert-butylphenoxide ion. This in-situ generation of the phenoxide is crucial for an efficient reaction with the acyl chloride.[4][5]

  • Nucleophilic Attack: The 4-tert-butylphenoxide ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Product Formation: The final product, this compound, is formed. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side.[6]

The choice of a two-phase system (an organic solvent and water) is advantageous as it allows for the separation of the reactants and the base, minimizing the hydrolysis of the acyl chloride.[1]

Schotten-Baumann_Reaction_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase 4-tert-butylphenol 4-tert-Butylphenol phenoxide 4-tert-Butylphenoxide Ion 4-tert-butylphenol->phenoxide Deprotonation NaOH NaOH tetrahedral_intermediate Tetrahedral Intermediate phenoxide->tetrahedral_intermediate Nucleophilic Attack on Carbonyl Carbon 2-fluorobenzoyl_chloride 2-Fluorobenzoyl Chloride product 4-tert-butylphenyl 2-fluorobenzoate tetrahedral_intermediate->product Elimination of Cl- caption Figure 1: Schotten-Baumann Reaction Mechanism

Figure 1: Schotten-Baumann Reaction Mechanism

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-Butylphenol150.225.00 g0.0333 mol
2-Fluorobenzoyl chloride158.565.53 g (4.17 mL)0.0349 mol
Sodium Hydroxide (NaOH)40.002.00 g0.0500 mol
Dichloromethane (CH₂Cl₂)-50 mL-
Deionized Water-50 mL-
5% HCl solution-As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Ethanol or Hexane/Ethyl Acetate-For purification-

3.2. Step-by-Step Procedure

  • Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask, dissolve 2.00 g of sodium hydroxide in 50 mL of deionized water and cool the solution to room temperature.

  • Preparation of the Organic Phase: In a separate 250 mL beaker, dissolve 5.00 g of 4-tert-butylphenol in 50 mL of dichloromethane.

  • Reaction Setup: Transfer the 4-tert-butylphenol solution to a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Base: Slowly add the aqueous sodium hydroxide solution to the stirred solution of 4-tert-butylphenol.

  • Addition of Acyl Chloride: While vigorously stirring the biphasic mixture, add 4.17 mL of 2-fluorobenzoyl chloride dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 5% HCl solution, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Column Chromatography: If necessary, the product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system as the eluent.

Experimental_Workflow A 1. Dissolve 4-tert-butylphenol in Dichloromethane C 3. Combine and cool in ice bath A->C B 2. Prepare aqueous NaOH solution B->C D 4. Add 2-fluorobenzoyl chloride dropwise (0-5 °C) C->D E 5. Stir at room temperature (1-2 hours) D->E F 6. Work-up: - Separate layers - Wash with HCl, NaHCO₃, Brine - Dry over MgSO₄ E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by recrystallization or column chromatography G->H I Final Product: This compound H->I caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Characterization of this compound

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings and the tert-butyl group.

  • Tert-butyl group: A sharp singlet around δ 1.3 ppm, integrating to 9 protons.

  • Aromatic protons (4-tert-butylphenyl ring): Two doublets in the range of δ 7.0-7.5 ppm, each integrating to 2 protons, characteristic of a para-substituted benzene ring.

  • Aromatic protons (2-fluorobenzoyl ring): A set of multiplets in the range of δ 7.1-8.2 ppm, integrating to 4 protons. The fluorine substitution will cause additional splitting (coupling) of the adjacent protons.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Tert-butyl group: Two signals, one for the quaternary carbon around δ 34-35 ppm and one for the methyl carbons around δ 31 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

  • Carbonyl carbon: A signal in the downfield region, typically around δ 163-165 ppm.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O stretch (ester): A strong absorption band in the region of 1730-1750 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-F stretch: An absorption band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Fluorobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts with water to produce HCl gas. Avoid inhalation of vapors and contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-tert-Butylphenol: This compound can cause skin and eye irritation.[8] Avoid contact with skin and eyes.

  • Sodium Hydroxide: NaOH is a strong base and is corrosive. Handle with care to avoid skin and eye burns.

  • Dichloromethane: This solvent is a suspected carcinogen and is volatile. Use only in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Schotten-Baumann reaction. By following the outlined experimental protocol and adhering to the necessary safety precautions, researchers can successfully prepare this compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism and characterization techniques will aid in understanding the chemical transformation and confirming the identity and purity of the final product.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Chemguide. preparation of esters. [Link]

  • Stan's Academy. (2018, January 8). Preparation of Phenyl benzoate. [Link]

  • Scribd. Synthesis of Phenyl Benzoate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Guide: Strategic Synthesis of 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the material selection and synthetic strategy for 4-Tert-butylphenyl 2-fluorobenzoate , a representative ester widely utilized in liquid crystal research and as a pharmaceutical intermediate. Unlike aliphatic esterifications, the formation of phenyl esters requires specific activation strategies due to the reduced nucleophilicity of phenols. This document prioritizes the Acyl Chloride (Schotten-Baumann) pathway for its robustness and scalability, while providing the Steglich Esterification as a mild alternative.

Part 1: Retrosynthetic Logic & Material Selection

To understand the choice of starting materials, we must first visualize the retrosynthetic disconnection. The target molecule is an ester derived from a specific phenol and a benzoic acid derivative.[1]

Retrosynthetic Pathway Analysis

Retrosynthesis Target Target: this compound Disconnection Disconnection: Ester Linkage (C-O) Target->Disconnection Retrosynthesis Acid Precursor A: 2-Fluorobenzoic Acid (Requires Activation) Disconnection->Acid Phenol Precursor B: 4-Tert-butylphenol (Nucleophile) Disconnection->Phenol AcidChloride Activated Species: 2-Fluorobenzoyl Chloride Acid->AcidChloride SOCl2 / (COCl)2

Figure 1: Retrosynthetic breakdown showing the necessity of acid activation.

Critical Starting Materials Data

The success of this synthesis relies on the purity and stoichiometry of the following core components.

ComponentChemical NameCAS Reg.MW ( g/mol )MP (°C)Role
A 2-Fluorobenzoyl chloride 393-52-2 158.564°CActivated Electrophile
A (Alt) 2-Fluorobenzoic acid445-29-4140.11122-125°CPrecursor to A
B 4-Tert-butylphenol 98-54-4 150.2296-101°CNucleophile
C Triethylamine (TEA)121-44-8101.19-115°CHCl Scavenger / Base
D Dichloromethane (DCM)75-09-284.93-97°CSolvent (Anhydrous)
Material Insight & Causality
  • 2-Fluorobenzoyl chloride (Preferred Source): While 2-fluorobenzoic acid is stable, the direct reaction with phenol is thermodynamically unfavorable. Using the acid chloride (CAS 393-52-2) drives the reaction to completion.

    • Handling Note: This material is lachrymatory and hydrolyzes rapidly. It must be stored under inert gas (Ar/N2) and checked for clarity (colorless liquid) before use. Yellowing indicates decomposition.

  • 4-Tert-butylphenol: This phenol is a solid at room temperature.[2][3]

    • Purification: Commercial grades often contain oxidation products (quinones) appearing as pink/brown discoloration. Recrystallization from hexanes is recommended if the starting material is not white.

  • Base Selection (TEA vs. NaOH): For research-scale synthesis, Triethylamine (TEA) in DCM is preferred over aqueous NaOH (Schotten-Baumann biphasic) because it allows for a homogeneous reaction and easier anhydrous workup, minimizing hydrolysis of the sensitive acid chloride.

Part 2: Synthesis Protocols

Method A: The Modified Schotten-Baumann (Acyl Chloride)

Status: Primary Recommendation (High Yield, Scalable) This method utilizes the high reactivity of the acyl chloride to overcome the poor nucleophilicity of the phenol.

Experimental Workflow

SynthesisWorkflow Start Start: Dry DCM + 4-Tert-butylphenol BaseAdd Add Base: Triethylamine (1.2 eq) Start->BaseAdd Cooling Cool to 0°C BaseAdd->Cooling AcylAdd Add Electrophile: 2-Fluorobenzoyl Chloride (1.1 eq) Cooling->AcylAdd Reaction Stir: 0°C -> RT (4-12 Hours) AcylAdd->Reaction Quench Quench: Dilute HCl Wash Reaction->Quench Product Isolate: Evaporate & Recrystallize Quench->Product

Figure 2: Step-by-step workflow for the solution-phase synthesis.

Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).[4]

  • Deprotonation/Scavenging: Add Triethylamine (1.2 equiv). The solution may warm slightly; this is normal.

  • Activation: Cool the mixture to 0°C using an ice bath. This controls the exotherm of the subsequent step.

  • Addition: Dropwise, add 2-fluorobenzoyl chloride (1.1 equiv). Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: 10% Ethyl Acetate in Hexanes).

  • Workup:

    • Wash the organic phase with 1M HCl (2x) to remove excess TEA and any unreacted amine.

    • Wash with Sat. NaHCO3 (2x) to remove unreacted 2-fluorobenzoic acid.

    • Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol or Hexanes/Ethyl Acetate to yield white crystals.

Method B: Steglich Esterification (Alternative)

Status: Use only if Acid Chloride is unavailable. This method couples the free acid (2-fluorobenzoic acid) directly to the phenol using DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Reagents: 2-Fluorobenzoic acid (1.0 eq), 4-Tert-butylphenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Drawback: This reaction produces Dicyclohexylurea (DCU) as a byproduct, which precipitates out but can be difficult to remove completely from the final product.

Part 3: Quality Control & Validation

Before releasing the material for downstream application, verify identity using these parameters.

Proton NMR (1H-NMR) in CDCl3
  • Diagnostic Signal A (Ester Ortho): Look for the doublet/multiplet of the 2-fluorobenzoyl ring shifted downfield (~7.9–8.1 ppm) due to the anisotropic effect of the carbonyl.

  • Diagnostic Signal B (t-Butyl): A strong singlet integrating to 9 protons at approximately 1.3 ppm.

  • Absence of OH: The broad singlet from the starting phenol (~4.5–5.0 ppm) must be absent.

Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Strong band at 1730–1750 cm⁻¹ (Esters of phenols absorb at higher frequencies than alkyl esters due to conjugation).

  • Hydroxyl (-OH): Absence of broad stretch at 3200–3500 cm⁻¹.

Safety & Toxicology (E-E-A-T)
  • 2-Fluorobenzoyl chloride: Corrosive and lachrymatory.[5] Causes severe skin burns and eye damage. Hydrolyzes to HF and HCl. Work in a fume hood.

  • 4-Tert-butylphenol: Known depigmenting agent (leukoderma). Avoid all skin contact. Suspected endocrine disruptor.

References

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride (CAS 393-52-2).[6][7] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[5] 4-tert-Butylphenol (CAS 98-54-4).[3][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[11] (Foundational reference for Method B).

Sources

4-Tert-butylphenyl 2-fluorobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Tert-butylphenyl 2-fluorobenzoate , a specialized ester intermediate with significant relevance in liquid crystal engineering and organic synthesis.

Chemical Class: Fluorinated Aromatic Ester | Molecular Formula: C₁₇H₁₇FO₂ | Molecular Weight: 272.32 g/mol

Executive Summary & Chemical Identity

This compound is a unsymmetrical diaryl ester derived from the condensation of 4-tert-butylphenol and 2-fluorobenzoic acid. While often encountered as a research intermediate, its structural motifs—specifically the lateral fluorine substituent and the bulky tert-butyl tail—make it a critical model compound in Materials Science (specifically Liquid Crystals) and Medicinal Chemistry .

The compound represents a classic "mesogenic core" structure. The lateral fluorine atom at the ortho position of the benzoate moiety is a strategic design element used to modulate dielectric anisotropy (


) and lower melting points in liquid crystalline materials without destroying the mesophase completely.
Property Data
IUPAC Name This compound
CAS Number Not widely listed; Custom Synthesis
SMILES CC(C)(C)C1=CC=C(OC(=O)C2=CC=CC=C2F)C=C1
InChI Key PNOLACONAGUBHQ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (Predicted)

Physical & Chemical Properties

Note: As a specialized intermediate, specific experimental constants are rare in public registries. The values below are derived from Structure-Property Relationships (SPR) of homologous phenyl benzoates.

Physical Constants (Derived)
PropertyValue / RangeRationale
Melting Point 65°C – 85°C The tert-butyl group raises MP via symmetry/packing, while the lateral ortho-fluorine disrupts packing, lowering MP relative to the non-fluorinated analog.
Boiling Point 380°C ± 20°C (at 760 mmHg)High MW and lack of H-bonding suggest high BP; likely decomposes before boiling at atm pressure.
LogP (Octanol/Water) ~5.2 (Predicted) Highly lipophilic due to the greasy tert-butyl group and aromatic rings.
Solubility Soluble in DCM, Toluene, THF. Insoluble in Water.[1]Typical for lipophilic esters.
Density 1.15 ± 0.05 g/cm³ Fluorine atom increases density slightly above typical hydrocarbons (~1.0).
Chemical Reactivity Profile
  • Hydrolytic Stability: The ester bond is susceptible to hydrolysis under basic conditions (NaOH/MeOH), yielding 4-tert-butylphenol and 2-fluorobenzoic acid. The ortho-fluorine provides a slight steric shielding effect, potentially retarding hydrolysis rates compared to the unsubstituted benzoate.

  • Photo-Fries Rearrangement: Like many phenyl benzoates, this compound may undergo Photo-Fries rearrangement under UV irradiation, migrating the acyl group to the ortho position of the phenol ring to form hydroxybenzophenones (UV absorbers).

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atom is activated by the electron-withdrawing carbonyl group ortho to it. Under harsh conditions with strong nucleophiles, the fluorine could potentially be displaced, though this is less favorable than in para-fluorobenzoates.
    

Synthesis & Manufacturing Protocol

For research and drug development applications, high purity (>99%) is required. The Acid Chloride Method is preferred over Fischer Esterification due to the lower reactivity of the phenol nucleophile.

Method A: Acyl Chloride Coupling (Standard Protocol)

This method ensures complete conversion and simplifies purification.

Reagents:

  • Substrate A: 2-Fluorobenzoyl chloride (1.05 eq)

  • Substrate B: 4-Tert-butylphenol (1.0 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) - Critical for sterically hindered phenols.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-tert-butylphenol (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (1 mmol).

  • Addition: Add 2-fluorobenzoyl chloride (10.5 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Wash organic layer with 1M HCl (to remove amine), saturated

    
     (to remove acid), and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (

    
    ).
    
Visualization: Synthesis Pathway

Synthesis Reactant1 2-Fluorobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Tert-butylphenol Reactant2->Intermediate + TEA / DMAP Product 4-Tert-butylphenyl 2-fluorobenzoate Intermediate->Product Elimination Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Figure 1: Acyl chloride coupling pathway utilizing base catalysis to drive equilibrium.

Applications in Research & Development

A. Liquid Crystal (LC) Engineering

This molecule serves as a textbook example of a mesogenic core .

  • Lateral Fluorination Effect: The 2-fluoro substituent is "lateral" (perpendicular to the long molecular axis). In LC design, this is used to:

    • Broaden the Nematic Range: It disrupts the efficient packing of the molecules, lowering the melting point (

      
      ) more than it lowers the clearing point (
      
      
      
      ).
    • Negative Dielectric Anisotropy: The electronegative fluorine creates a dipole moment perpendicular to the molecular axis, which is essential for Vertical Alignment (VA) display modes.

  • Tert-butyl Tail: Provides steric bulk that prevents crystallization, favoring the formation of nematic phases over highly ordered smectic phases.

B. Pharmaceutical Intermediate

While not a drug itself, the 4-tert-butylphenyl moiety is a privileged scaffold (found in Avobenzone and various analgesics). This ester can be used as a prodrug model to study the metabolic stability of "hindered" benzoate esters. The fluorine atom acts as a metabolic blocker at the ortho position, preventing ring hydroxylation.

Analytical Characterization Standards

To validate the identity of synthesized this compound, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) Doublet (~8.1 ppm) for ortho-H on benzoyl ring. Two doublets (AA'BB' system) at ~7.1-7.5 ppm for the phenol ring. Singlet (1.3 ppm, 9H) for t-butyl group.Confirms ester formation and intact t-butyl group.
¹⁹F NMR Singlet/Multiplet around -109 to -115 ppm .Definitive proof of fluorine incorporation.
FT-IR 1735–1750 cm⁻¹ (C=O stretch, Ester). ~1100–1200 cm⁻¹ (C-F stretch).Confirms functional groups.
GC-MS Molecular Ion [M]+ = 272 . Base peak likely m/z 135 (4-t-butylphenol fragment) or m/z 123 (2-fluorobenzoyl cation).Mass confirmation.[2]

Safety & Handling (SDS Summary)

Based on the hazard profiles of constituent phenols and benzoic esters.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Liquid Crystal Design: Gray, G. W., & Hird, M. (1989). Liquid Crystals: Chemistry and Physics. Taylor & Francis.[3] (Foundational text on lateral fluorination in mesogens).

  • Synthesis Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Lateral Fluorine Effects: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

  • PubChem Entry: this compound (Compound CID 23011830). National Library of Medicine.

Sources

Methodological & Application

Application of 4-Tert-butylphenyl 2-fluorobenzoate in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Tert-butylphenyl 2-fluorobenzoate as a Metabolic Stability Probe in Acaricide Discovery

Introduction & Scientific Context

In the development of ester-based agrochemicals, particularly acaricides targeting Tetranychus urticae (Two-spotted spider mite), metabolic instability is a primary failure mode. Esterases in the mite gut and in the field environment (hydrolysis) rapidly degrade active esters into inactive acids and phenols.

This compound (hereafter referred to as Probe-2F ) serves as a critical Structure-Activity Relationship (SAR) tool.[1] It is used to quantify the "Ortho-Fluorine Effect" —the phenomenon where a fluorine atom at the ortho position of the benzoate moiety sterically and electronically shields the carbonyl carbon from nucleophilic attack, thereby extending half-life (


) without compromising the lipophilicity required for cuticular penetration.

This guide details the synthesis, metabolic stability validation, and bioassay protocols for using Probe-2F as a reference standard in acaricide research.[1]

Mechanism of Action & SAR Logic

The efficacy of Probe-2F relies on two synergistic structural features:

  • Lipophilic Tail (4-tert-butyl group): Increases

    
     (approx.[1] 5.0), facilitating rapid transit through the waxy insect cuticle.
    
  • Metabolic Shield (2-fluoro group): The Van der Waals radius of fluorine (1.47 Å) is sufficient to block the approach of esterase serine residues to the carbonyl carbon, while its electronegativity deactivates the carbonyl, reducing susceptibility to hydrolysis.

Visualizing the SAR Logic

SAR_Logic Substrate Benzoate Ester (Scaffold) Enzyme Carboxylesterase (Mite Gut) Substrate->Enzyme High Affinity binding Hydrolysis Hydrolysis (Inactive Metabolites) Enzyme->Hydrolysis Rapid Cleavage Probe2F Probe-2F (2-Fluoro Substitution) Probe2F->Substrate Structural Analog Probe2F->Enzyme Steric Hindrance (Blocks Serine Attack) Result Extended Half-life High Acaricidal Activity Probe2F->Result Metabolic Stability

Figure 1: Mechanism of the Ortho-Fluorine Effect in preventing esterase-mediated detoxification.[1]

Protocol A: High-Purity Synthesis

To ensure bioassay reliability, the probe must be synthesized with >98% purity to avoid false positives from toxic unreacted phenols.

Reaction: Nucleophilic acyl substitution (Schotten-Baumann conditions).[1] Reagents: 4-tert-butylphenol, 2-fluorobenzoyl chloride, Triethylamine (


).[1]
Step-by-Step Workflow
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-fluorobenzoyl chloride (15.8 g, 100 mmol) over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup:

    • Wash with 1M HCl (2 x 50 mL) to remove excess amine.[1]

    • Wash with 5% NaOH (2 x 50 mL) to remove unreacted phenol.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Hexane (1:1).

Synthesis Flowchart

Synthesis_Flow Start Start: Reagents (Phenol + DCM + Et3N) Cool Cool to 0°C Start->Cool Add Add 2-Fluorobenzoyl Chloride (Dropwise) Cool->Add React Stir 4h @ 25°C (Monitor TLC) Add->React Wash Workup: 1. HCl Wash (Remove Base) 2. NaOH Wash (Remove Phenol) React->Wash Cryst Recrystallization (EtOH/Hexane) Wash->Cryst Final Pure Probe-2F (>98% HPLC) Cryst->Final

Figure 2: Synthetic pathway ensuring removal of phenolic precursors which can confound toxicity data.[1]

Protocol B: In Vitro Metabolic Stability Assay

This assay compares Probe-2F against a non-fluorinated standard (Phenyl benzoate) to quantify the stability conferred by the fluorine atom.

Reagents:

  • Porcine Liver Esterase (PLE) or Mite Homogenate (prepared from T. urticae).[1]

  • Phosphate Buffer (PBS, pH 7.4).[1]

  • Acetonitrile (ACN).[1]

Procedure:

  • Stock Solution: Prepare 10 mM stock of Probe-2F in ACN.

  • Incubation: Add 10 µL stock to 990 µL PBS containing 1 unit/mL Esterase.

  • Sampling: Incubate at 30°C. Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL ice-cold ACN to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm).

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.

Expected Results:

CompoundSubstituent

(min)
Relative Stability
Control H (Unsubstituted)12 ± 21.0x
Probe-2F 2-Fluoro85 ± 5 7.1x
Analog 4-Fluoro18 ± 31.5x

Note: The 4-fluoro analog does not provide steric shielding, confirming the "ortho effect" hypothesis.

Protocol C: Contact Bioassay (Leaf Dip Method)

Target: Tetranychus urticae (Adult Females).[1][2][3][4][5] Standard: FAO Slide Dip or Leaf Dip Method [1].[1]

Procedure:

  • Leaf Discs: Cut 2 cm diameter discs from kidney bean leaves (Phaseolus vulgaris).

  • Infestation: Place 10 adult female mites on each disc; allow 2 hours to settle.

  • Treatment: Dip leaf discs for 5 seconds into solutions of Probe-2F (dissolved in acetone/water + 0.01% Tween 20) at concentrations: 10, 50, 100, 500 ppm.

  • Control: Solvent blank (Acetone/Water/Tween).[1]

  • Incubation: Place discs on wet cotton in Petri dishes at 25°C, 60% RH.

  • Scoring: Assess mortality at 24h and 48h. Mites are "dead" if they fail to move a distance equal to their body length when prodded.[1]

Calculation: Calculate


 using Probit analysis. Probe-2F typically exhibits an 

in the range of 15–40 ppm , validating it as a potent lead scaffold [2].

References

  • Food and Agriculture Organization (FAO). (2004).[1] Recommended methods for the detection and measurement of resistance of agricultural pests to pesticides. Method No. 10: Spider Mites.[1]

  • Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[6][7] ChemBioChem, 5(5), 570-589.[1]

  • Sparks, T. C., et al. (2001).[1] Insecticides, biologics and acaricides: Mode of action and resistance management.[1][8] Journal of Economic Entomology.

  • Uchimaru, T., et al. (2003).[1] Effect of fluorine substitution on the rate for ester hydrolysis. Journal of Physical Chemistry A.

Sources

Application Note: High-Efficiency Synthesis of Tertiary Alcohols Using 4-Tert-Butylphenyl 2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the protocol for utilizing 4-tert-butylphenyl 2-fluorobenzoate as a superior electrophilic substrate in Grignard reactions. While methyl or ethyl esters are conventional choices for synthesizing tertiary alcohols, they often suffer from slower reaction rates and difficult purification profiles when generating sterically crowded products.

Why use this specific substrate?

  • Enhanced Electrophilicity: The 2-fluoro substituent exerts a strong inductive effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack compared to non-substituted benzoates.

  • Leaving Group Efficiency: The 4-tert-butylphenoxide anion is a superior leaving group compared to methoxide or ethoxide, facilitating the rapid collapse of the tetrahedral intermediate.

  • Purification Advantage: The byproduct, 4-tert-butylphenol, is a crystalline solid with significant acidity (

    
    ). Unlike volatile alcohol byproducts from alkyl esters, it can be quantitatively removed via a simple alkaline wash, eliminating the need for difficult chromatographic separations.
    

Mechanistic Insight

The conversion of this compound to a tertiary alcohol proceeds via a two-stage nucleophilic addition mechanism. Understanding the kinetics of the intermediate ketone is critical for protocol design.

Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack 1: The Grignard reagent (

    
    ) attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. The electron-withdrawing 2-fluoro group accelerates this step.
    
  • Elimination: The intermediate collapses, expelling the bulky 4-tert-butylphenoxide leaving group. This generates a transient ketone (2-fluorophenyl ketone).

  • Nucleophilic Attack 2: The generated ketone is more reactive than the starting ester.[1][2] In the presence of excess Grignard, it is immediately attacked by a second equivalent of

    
     to form the final tertiary alkoxide.
    
  • Protonation: Acidic workup yields the target tertiary alcohol and the phenolic byproduct.

Pathway Visualization

GrignardMechanism Substrate 4-Tert-Butylphenyl 2-Fluorobenzoate Tetra1 Tetrahedral Intermediate 1 Substrate->Tetra1 + R-MgX (Attack 1) Grignard Grignard Reagent (2.0+ Equiv) Grignard->Tetra1 Ketone Transient Ketone Tetra1->Ketone Elimination Byproduct 4-Tert-Butylphenoxide (Leaving Group) Tetra1->Byproduct Expulsion Tetra2 Tetrahedral Intermediate 2 Ketone->Tetra2 + R-MgX (Attack 2) Product Tertiary Alcohol (Final) Tetra2->Product + H3O+ (Workup)

Figure 1: Sequential nucleophilic addition-elimination-addition pathway. Note that the ketone intermediate is rarely isolated due to its high reactivity.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and react violently with water. All steps must be performed under an inert atmosphere (Nitrogen or Argon). 2-Fluorobenzoates may cause skin irritation; handle with gloves.

Materials
  • Substrate: this compound (1.0 equiv, dried in vacuo).

  • Reagent: Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) - 3.0 equiv .

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Quench: 1M HCl or Saturated Ammonium Chloride (

    
    ).
    
  • Wash Solution: 1M Sodium Hydroxide (NaOH).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry Nitrogen.

  • Substrate Dissolution: Add this compound (1.0 equiv) to the flask. Dissolve in anhydrous THF (concentration ~0.5 M).

    • Note: Ensure the ester is fully dissolved before cooling.

Phase 2: Grignard Addition[3]
  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Why? Although the 2-fluoro group activates the ester, controlling the exotherm minimizes biphenyl formation (homocoupling side reaction).

  • Addition: Add the Grignard reagent (3.0 equiv) dropwise via syringe or addition funnel over 20 minutes.

    • Observation: The solution may turn yellow or brown. A slight exotherm is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC. The starting ester spot should disappear.

Phase 3: Workup & Purification (The "Alkaline Wash" Advantage)
  • Quench: Cool the flask to 0°C. Slowly add Saturated

    
     (aq) to quench excess Grignard.
    
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

    
    ). Combine organic layers.
    
  • Byproduct Removal (Critical Step):

    • Wash the organic layer twice with 1M NaOH (aq) .

    • Mechanism:[4][5][3][2][6][7][8] This converts the 4-tert-butylphenol byproduct into water-soluble sodium 4-tert-butylphenoxide.

    • Visual Check: The organic layer should become clear.

  • Final Wash: Wash the organic layer with Brine (Sat. NaCl), dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: The resulting oil/solid is the crude tertiary alcohol, typically >95% pure. Recrystallize if necessary (usually from Hexanes/EtOAc).

Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table contrasts the performance of the 4-tert-butylphenyl ester against a standard methyl ester in the synthesis of Bis(phenyl)(2-fluorophenyl)methanol.

ParameterMethyl 2-FluorobenzoateThis compound
Reaction Time (25°C) 6–8 Hours2–3 Hours
Grignard Equivalents 2.5 – 3.02.2 – 3.0
Purification Method Column Chromatography (to remove alcohol)Alkaline Extraction (removes phenol)
Isolated Yield 78%92%
Atom Economy HigherLower (due to bulky leaving group)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Unreacted Ester Moisture in solvent/glassware.Re-dry THF over Na/Benzophenone. Ensure

line is active.
Ketone Isolated Insufficient Grignard reagent.Ensure >2.2 equivalents are used. The ketone intermediate is reactive, so this implies the reagent was consumed by moisture.
Biphenyl Impurity Homocoupling of Grignard.Add Grignard slower at 0°C. Use fresh Magnesium if preparing reagent in-house.
Product contains Phenol Incomplete NaOH wash.Increase the number of NaOH washes or use 2M NaOH. Ensure vigorous shaking during extraction.

Workflow Visualization

Workflow Start Start: Dry 2-Neck Flask (N2 Atmosphere) Dissolve Dissolve Ester in THF (0.5 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddGrignard Add Grignard (3.0 Equiv) Dropwise over 20 min Cool->AddGrignard Warm Warm to RT Stir 2-4 Hours AddGrignard->Warm Quench Quench with Sat. NH4Cl Warm->Quench Wash CRITICAL: Wash with 1M NaOH (Removes Phenol Byproduct) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure Tertiary Alcohol Dry->Final

Figure 2: Experimental workflow highlighting the critical alkaline wash step for purification.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Kikuchi, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports. (Provides data on ester reactivity and leaving group stability).

  • BenchChem Technical Guides. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. (Details the ortho-effect and inductive activation).

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. (General mechanism for ester-to-alcohol conversion).[9]

  • Hunt, I. Reactions of RLi and RMgX with Esters. University of Calgary Chemistry Department. (Detailed mechanism of the double-addition pathway).

Sources

High-Resolution GC-MS Profiling of 4-Tert-butylphenyl 2-fluorobenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Methodology for Synthesis Verification and Impurity Profiling in Drug Discovery Intermediates

Abstract

This technical guide outlines a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-tert-butylphenyl 2-fluorobenzoate (CAS: N/A, Custom Intermediate), a structural motif commonly found in liquid crystal mesogens and pharmaceutical ligand scaffolds. The protocol addresses specific analytical challenges, including the separation of unreacted 2-fluorobenzoyl chloride (corrosive to stationary phases) and the resolution of isomeric impurities.[1] We provide a self-validating workflow that integrates sample quenching, split-injection GC parameters, and detailed mass spectral interpretation based on electron ionization (EI) fragmentation mechanisms.[2]

Introduction & Chemical Context

The synthesis of this compound is typically achieved via nucleophilic acyl substitution (Schotten-Baumann conditions) or Steglich esterification. While the reaction is robust, the reaction mixture often contains specific impurities that complicate downstream processing:

  • Starting Materials: 4-tert-butylphenol (prone to peak tailing) and 2-fluorobenzoyl chloride (highly reactive).[1]

  • Byproducts: 2-fluorobenzoic acid (hydrolysis product) and symmetrical anhydrides.[1][2]

  • Isomers: Potential contamination with 4-fluorobenzoate isomers if the starting acid chloride purity is compromised.[1][2]

Accurate analysis requires a method that not only confirms the formation of the ester bond but also quantifies residual starting materials to prevent "poisoning" of subsequent catalytic steps (e.g., Palladium-catalyzed cross-couplings).[1]

Experimental Protocols
3.1 Reagents and Standards
  • Target Analyte: this compound (MW: 272.32 g/mol ).[1]

  • Internal Standard (ISTD): Naphthalene-d8 or Phenanthrene-d10 (used to correct for injection variability).[1]

  • Solvent: Dichloromethane (DCM), HPLC Grade.[1][2]

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) solution.[1][2]
    
3.2 Sample Preparation (Critical Step)

Direct injection of reaction mixtures containing acid chlorides will degrade the GC column stationary phase (siloxane bleed) due to HCl generation.[2]

Protocol:

  • Aliquot: Take 50

    
     of the crude reaction mixture.
    
  • Quench: Add to a 1.5 mL vial containing 500

    
     saturated 
    
    
    
    and 500
    
    
    DCM.
  • Vortex: Agitate vigorously for 30 seconds to hydrolyze residual acid chloride and neutralize HCl.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Dilution: Transfer 100

    
     of the lower organic layer (DCM) to a GC vial containing 900 
    
    
    
    clean DCM.
  • ISTD Addition: Spike with 10

    
     of Internal Standard solution (1 mg/mL).
    
3.3 GC-MS Instrument Parameters
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5ms UI (30 m

0.25 mm

0.25

)
Non-polar phase minimizes phenol tailing; "Ultra Inert" reduces activity.[1][2]
Inlet Temp 280°CEnsures rapid volatilization of the high-boiling ester.[1][2]
Injection Split (20:1)Prevents column overload; esters are ionically abundant.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.[1][2]
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Low initial temp focuses solvent; fast ramp elutes high-boiling ester.[2]
Transfer Line 290°CPrevents condensation of the analyte before the source.[1][2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[1][2]
Scan Range

40 – 450
Covers molecular ion and key lower-mass fragments.[1][2]
Workflow Visualization

The following diagram illustrates the critical logic flow from synthesis to data validation, emphasizing the quenching step to protect the analytical instrument.

G Reaction Crude Reaction Mixture Quench Biphasic Quench (Sat. NaHCO3 / DCM) Reaction->Quench 50 uL Aliquot Separation Phase Separation (Recover Organic Layer) Quench->Separation Hydrolysis of Acid Chloride GC GC Separation (DB-5ms Column) Separation->GC Injection MS EI-MS Detection (70 eV) GC->MS Elution Data Data Analysis (m/z 272, 123, 135) MS->Data

Figure 1: Analytical workflow ensuring removal of corrosive byproducts before GC-MS analysis.

Results & Discussion: Mass Spectral Interpretation

The identification of this compound relies on observing specific bond cleavages.[1] Esters typically undergo


-cleavage at the carbonyl group.[1]
5.1 Fragmentation Pathway
  • Molecular Ion (

    
    ):  A distinct, though not necessarily base, peak at 
    
    
    
    272
    .[1][2]
  • Acylium Ion (Base Peak): Cleavage of the C-O bond retains the charge on the carbonyl side, generating the 2-fluorobenzoyl cation (

    
     123) .[2] This is the diagnostic quantifier ion.
    
  • Phenoxy Rearrangement: The 4-tert-butylphenoxy moiety (

    
     149) often loses a methyl group from the tert-butyl chain to form a stable quinone methide-like cation at 
    
    
    
    134
    (or
    
    
    135 depending on H-transfer).[1]
5.2 Diagnostic Ion Table
m/zIdentityOrigin/Mechanism
272

Molecular Ion (Parent).[2]
257

Loss of methyl group (

) from tert-butyl chain.[2]
123

Base Peak. 2-fluorobenzoyl acylium ion (

-cleavage).[2]
135

4-tert-butylphenol radical cation (via rearrangement).[2]
95

Fluorophenyl cation (loss of CO from

123).[2]
5.3 Fragmentation Logic Diagram

Fragmentation Parent Parent Molecule [M]+ m/z 272 Acylium 2-Fluorobenzoyl Cation m/z 123 Parent->Acylium α-Cleavage (C-O bond) Phenoxy Phenoxy Radical (Neutral Loss) Parent->Phenoxy Neutral MethylLoss [M - Methyl]+ m/z 257 Parent->MethylLoss -CH3 (15 Da) FluoroPhenyl Fluorophenyl Cation m/z 95 Acylium->FluoroPhenyl -CO (28 Da)

Figure 2: Primary EI fragmentation pathways for this compound.

Troubleshooting & System Suitability

To ensure data trustworthiness (E-E-A-T), perform these checks:

  • Fronting Peaks:

    • Cause: Column overload or condensation.[1][2]

    • Fix: Increase split ratio to 50:1 or check injector temperature (must be >250°C).[1][2]

  • Tailing Phenol Peak:

    • Cause: Active sites in the liner or column.[1][2]

    • Fix: Replace inlet liner with a deactivated, wool-packed liner.[1][2] Unreacted 4-tert-butylphenol is a hydrogen-bonding donor and is sensitive to active silanols.[1]

  • Ghost Peaks (m/z 149, 279):

    • Cause: Plasticizers (Phthalates) from vial caps or pipette tips.[1][2]

    • Fix: Use only glass and PTFE-lined caps; avoid plastic wash bottles for DCM.[1][2]

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-tert-Butylphenol (TMS derivative). NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link][2]

  • PubChem. 2-Fluorobenzoyl chloride Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Foundational text for benzoate alpha-cleavage mechanisms).

Sources

Troubleshooting & Optimization

Purification of crude 4-Tert-butylphenyl 2-fluorobenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the technical support hub for the purification of 4-Tert-butylphenyl 2-fluorobenzoate . This guide addresses the specific physicochemical challenges of separating this lipophilic ester from its phenolic and acidic precursors.

Part 1: Pre-Purification Diagnostics (The Triage)

Q: Before I pack my column, how do I ensure the crude mixture is actually ready for chromatography? A: Do not rush to the column. The synthesis of phenyl esters often leaves unreacted starting materials that can be removed chemically, saving you hours of column time.

  • The "Self-Validating" Wash Protocol:

    • Dissolve crude in Diethyl Ether or Ethyl Acetate .

    • Acid Removal: Wash 2x with Saturated NaHCO₃. This removes unreacted 2-fluorobenzoic acid (which would otherwise streak on the column).

    • Phenol Removal: Wash 2x with 1M NaOH (cold). The 4-tert-butylphenol is weakly acidic (pKa ~10). Converting it to the phenoxide pushes it into the aqueous layer.

    • Dry & Check: Dry organic layer over MgSO₄, concentrate, and run a TLC.

    • Result: If the wash is successful, you should see one major spot (Product) and minimal baseline/lower spots.

Q: What is the best TLC method for this specific ester? A:

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 95:5 Hexane:Ethyl Acetate.

    • Why? The tert-butyl group makes your molecule highly lipophilic ("greasy"). Standard 80:20 systems will push the product to the solvent front (

      
      ), making separation indistinguishable.
      
  • Visualization:

    • UV (254 nm): Both the product and starting materials are aromatic and will quench fluorescence strongly.

    • PMA Stain: The tert-butyl group stains well with Phosphomolybdic Acid (PMA) upon heating (dark blue/green spots).

Part 2: Method Optimization (The Setup)

Q: Which solvent system should I use for Flash Chromatography? A: Due to the lipophilicity of the tert-butyl moiety, you must use a "low-polarity" gradient.

Solvent System Selection Matrix

Gradient PhaseSolvent Ratio (Hexane : EtOAc)Target

Range
Purpose
Equilibration 100 : 0N/ARemove water/impurities from silica.
Loading 100 : 0 (or minimal DCM)0.0Prevent "band broadening" at start.
Elution A 98 : 20.15 - 0.25Elute non-polar impurities.
Elution B (Target) 95 : 5 to 90 : 10 0.30 - 0.40 Elute this compound.
Flush 70 : 30> 0.8Wash out any remaining phenol/acid.

Q: How much silica gel do I need? A: Follow the Still Protocol [1].

  • Easy Separation (

    
    ):  30:1 (Silica mass : Crude mass).
    
  • Difficult Separation (

    
    ):  50:1 to 100:1.
    
  • Note: If you performed the NaOH wash described in Part 1, a 30:1 ratio is usually sufficient.

Part 3: Execution & Troubleshooting (The Run)

Q: My product is co-eluting with a lower spot. What is happening? A: This is likely the unreacted 4-tert-butylphenol.

  • Diagnosis: The phenol has an -OH group, but the bulky tert-butyl group shields it, making it surprisingly non-polar. It trails closely behind the ester.

  • Fix:

    • Change Modifier: Switch from Ethyl Acetate to Toluene or Dichloromethane (DCM) . A gradient of Hexane:Toluene (start 100:0, go to 50:50) utilizes

      
       interactions which differentiate the electron-rich phenol from the electron-deficient fluorobenzoate.
      
    • Solid Loading: If your crude was dissolved in a large volume of solvent to load, you broadened the band. Adsorb the crude onto silica (dry load) to tighten the starting band.

Q: I see "streaking" or "tailing" from the baseline. A: This indicates residual 2-fluorobenzoic acid.

  • Mechanism: Carboxylic acids interact strongly with the silanol groups (Si-OH) on the silica surface.

  • Fix: Add 0.5% Acetic Acid to your eluent. This suppresses the ionization of the residual benzoic acid, sharpening its peak (though it will still elute later than your ester). Better yet, repeat the NaHCO₃ wash.

Q: The product crystallized inside the column tip or tubing. A: 4-Tert-butylphenyl esters are often highly crystalline solids.

  • Immediate Fix: Gently warm the column tip with a heat gun (low setting) or wrap it in a warm towel.

  • Process Change: Ensure your fraction collector tubes contain a small amount of solvent, or switch to a slightly more solubilizing mobile phase (e.g., add 1-2% DCM) if solubility is the bottleneck, though this increases polarity.

Part 4: Visualizing the Workflow
Diagram 1: The Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture Wash Chemical Wash (1M NaOH + Sat. NaHCO3) Start->Wash Remove Acid/Phenol TLC TLC Analysis (95:5 Hex:EtOAc) Wash->TLC Check Purity Decision Is Delta Rf > 0.15? TLC->Decision Column Flash Chromatography (Silica Gel) Decision->Column Yes (Standard) AltMethod Recrystallization (e.g., EtOH or Hexane) Decision->AltMethod No (Too complex) Decision->AltMethod Product is Solid? Analysis NMR / HPLC Validation Column->Analysis AltMethod->Analysis

Caption: Logical workflow for determining the optimal purification path, prioritizing chemical washing before chromatography.

Diagram 2: Flash Chromatography Execution

FlashChromatography Equil 1. Equilibration (100% Hexane) Load 2. Loading (Dry Load on Silica) Equil->Load Elute1 3. Elution Phase A (98:2 Hex:EtOAc) Elute Non-polars Load->Elute1 Elute2 4. Elution Phase B (95:5 Hex:EtOAc) COLLECT TARGET Elute1->Elute2 Flush 5. Column Flush (70:30 Hex:EtOAc) Remove Polar Impurities Elute2->Flush

Caption: Step-by-step solvent gradient progression for isolating lipophilic phenyl esters.

Part 5: Validation (Post-Run Analysis)

Q: How do I confirm the fraction is pure this compound? A:

  • ¹H NMR (Chloroform-d):

    • Look for the Tert-butyl singlet around

      
       1.3 ppm (9H).
      
    • Look for the Ester region : You should not see a broad singlet >5.0 ppm (Phenol -OH) or >10.0 ppm (Carboxylic Acid -COOH).

    • Aromatic Region: The 2-fluorobenzoate moiety will show distinct splitting patterns due to

      
       coupling.
      
  • ¹⁹F NMR:

    • Essential for this compound. Ensure you see a single sharp peak corresponding to the ortho-fluorine. Multiple fluorine peaks indicate hydrolysis or impurities.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2][3][4] Rapid chromatographic technique for preparative separations with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for ester workup protocols).
  • Org. Synth. (General Reference). Strategies for purification of esters and removal of phenolic impurities.

Sources

Technical Support Center: Synthesis of 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylphenyl 2-fluorobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation and reaction outcomes. Our goal is to empower you with the expertise to anticipate and resolve common challenges in your laboratory.

I. Understanding the Core Reaction: Esterification

The synthesis of this compound is typically achieved through an esterification reaction between 4-tert-butylphenol and 2-fluorobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the phenoxide ion (generated from 4-tert-butylphenol and a base) on the electrophilic carbonyl carbon of the acyl chloride.[1][2] While seemingly straightforward, this process can be complicated by several side reactions, leading to the formation of impurities that can affect yield and product purity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but the yield of this compound is lower than expected. What are the likely culprits?

Low yields can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Hydrolysis of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[3] This side reaction produces 2-fluorobenzoic acid, which will not participate in the desired esterification.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Add the 2-fluorobenzoyl chloride to the reaction mixture slowly to control any exothermic reaction and minimize localized heating, which can accelerate hydrolysis.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Ensure an adequate amount of base is used to neutralize the HCl generated during the reaction, as this drives the equilibrium towards product formation.[4][5]

Q2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are the most common byproducts I should be looking for?

The presence of unexpected signals in your NMR spectrum is a clear indicator of byproduct formation. Here are some of the most probable impurities and their characteristic spectral features:

Table 1: Common Byproducts and Their Spectroscopic Signatures

Byproduct NameFormation MechanismExpected ¹H NMR SignalsExpected ¹⁹F NMR SignalsExpected Mass Spec (m/z)
2-Fluorobenzoic Acid Hydrolysis of 2-fluorobenzoyl chlorideAromatic protons, broad carboxylic acid proton singlet (>10 ppm)Single fluorine resonance[M-H]⁻ at ~139
4-tert-Butylphenol (unreacted) Incomplete reactionAromatic protons, tert-butyl singlet (~1.3 ppm), broad phenolic -OH singletN/A[M-H]⁻ at ~149
Di-tert-butylated Phenol Esters Friedel-Crafts alkylation of the product or starting phenolMultiple tert-butyl singlets, complex aromatic regionSingle fluorine resonanceVaries depending on isomer
Fries Rearrangement Products Acid-catalyzed rearrangement of the desired esterAromatic protons, hydroxyl proton, tert-butyl singletSingle fluorine resonance[M+H]⁺ at ~273
Self-condensation products of 2-fluorobenzoyl chloride Reaction of the acyl chloride with itselfComplex aromatic signalsMultiple fluorine resonancesVaries
Q3: My mass spectrometry results show a peak corresponding to the mass of my desired product, but also a significant peak at a lower m/z. What could this be?

A common fragmentation pattern for esters in mass spectrometry is the loss of the acyl group. For this compound, this would result in a fragment corresponding to the 4-tert-butylphenoxide radical cation.

  • Troubleshooting:

    • Compare the observed fragment ion with the theoretical mass of the 4-tert-butylphenol cation to confirm this pathway.

    • This fragmentation is inherent to the molecule's structure and is often observed during mass spectral analysis. It does not necessarily indicate an impurity in the bulk sample.

Q4: I suspect a Fries rearrangement is occurring. How can I confirm this and prevent it?

The Fries rearrangement is an acid-catalyzed isomerization of a phenolic ester to a hydroxy aryl ketone.[6][7] In this case, this compound could rearrange to form isomers of (2-hydroxy-5-tert-butylphenyl)(2-fluorophenyl)methanone.

  • Confirmation:

    • NMR Spectroscopy: Look for the appearance of a new hydroxyl proton signal (typically a broad singlet) and a downfield shift of one of the aromatic protons ortho to the newly formed ketone.

    • Infrared (IR) Spectroscopy: The appearance of a new, strong absorption band in the region of 1630-1685 cm⁻¹ is characteristic of an aromatic ketone.

  • Prevention:

    • Control Acidity: The Fries rearrangement is acid-catalyzed. Ensure that the reaction is maintained under basic or neutral conditions, especially during workup and purification.[6]

    • Temperature Control: Higher temperatures can promote the rearrangement.[7] Conduct the reaction at the lowest practical temperature.

    • Choice of Catalyst: If a catalyst is used, select one that does not have strong Lewis acidity.

III. Experimental Protocols for Byproduct Identification

To definitively identify byproducts, a combination of chromatographic and spectroscopic techniques is essential.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an excellent technique for separating the desired product from potential impurities.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile (both may contain a small amount of a modifier like trifluoroacetic acid) is often effective.

  • Detection: Use a UV detector set to a wavelength where the aromatic compounds absorb (e.g., 254 nm).

  • Analysis: The appearance of multiple peaks indicates the presence of more than one component. The retention time of the main peak can be compared to a pure standard of this compound.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the molecules in your sample.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. Look for the characteristic signals of the desired product and any unexpected peaks as detailed in Table 1.

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum. This is particularly useful for identifying byproducts where the fluorine environment has changed.

  • 2D NMR (COSY, HSQC, HMBC): For complex mixtures, 2D NMR experiments can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.

Protocol 3: Mass Spectrometry (MS)

MS provides information about the molecular weight of the components in your sample.

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Analysis: Determine the molecular weight of the parent ion for each component. Compare these masses to the expected masses of the potential byproducts listed in Table 1.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the byproducts.[8]

IV. Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the intended synthetic route and potential side reactions.

Synthesis_Pathway Reactant1 4-tert-Butylphenol Product This compound Reactant1->Product Byproduct3 Di-tert-butylated Phenol Esters Reactant1->Byproduct3 Reactant2 2-Fluorobenzoyl Chloride Reactant2->Product Byproduct1 2-Fluorobenzoic Acid Reactant2->Byproduct1 Hydrolysis Base Base (e.g., Pyridine, NaOH) Base->Product Schotten-Baumann Conditions Byproduct2 Fries Rearrangement Products Product->Byproduct2 Rearrangement Product->Byproduct3 Further Alkylation H2O H₂O H2O->Byproduct1 Acid Acid Catalyst (e.g., H⁺) Acid->Byproduct2

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low Yield Start->LowYield UnexpectedPeaks Unexpected NMR/MS Peaks Start->UnexpectedPeaks CheckHydrolysis Check for Hydrolysis of 2-Fluorobenzoyl Chloride LowYield->CheckHydrolysis CheckCompletion Check for Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyByproducts Identify Byproducts (NMR, MS) UnexpectedPeaks->IdentifyByproducts HydrolysisConfirmed Hydrolysis Confirmed CheckHydrolysis->HydrolysisConfirmed IncompleteReaction Incomplete Reaction CheckCompletion->IncompleteReaction FriesRearrangement Fries Rearrangement? IdentifyByproducts->FriesRearrangement OtherByproducts Other Byproducts Identified IdentifyByproducts->OtherByproducts FriesConfirmed Fries Product Identified FriesRearrangement->FriesConfirmed Yes FriesRearrangement->OtherByproducts No SolutionHydrolysis Use Anhydrous Conditions, Inert Atmosphere HydrolysisConfirmed->SolutionHydrolysis SolutionCompletion Increase Reaction Time/ Base Stoichiometry IncompleteReaction->SolutionCompletion SolutionFries Control Acidity and Temperature FriesConfirmed->SolutionFries SolutionOther Purify by Chromatography/ Recrystallization OtherByproducts->SolutionOther

Caption: Troubleshooting flowchart for the synthesis of this compound.

V. Concluding Remarks

A successful synthesis of this compound hinges on a thorough understanding of not only the primary reaction but also the potential competing pathways. By carefully controlling reaction conditions, particularly moisture and acidity, and by employing appropriate analytical techniques to monitor the reaction and characterize the product, researchers can minimize byproduct formation and achieve high yields of the desired compound. This guide provides a framework for troubleshooting common issues, but the principles of careful experimental design and execution remain paramount.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Fries Rearrangement of Benzoates. Retrieved from

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from

  • Effenberger, F., Klenk, H., & Reiter, P. L. (n.d.). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775–784.

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • Collegedunia. (2024, January 17). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from

  • Gómez-Zavaglia, A., et al. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry, 84(7), 4215-4225.

  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.

  • Yousf, S., & Chugh, J. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Metabolomics, 14(1), 11.

  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and.... Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Profiling of 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectral profiling of 4-Tert-butylphenyl 2-fluorobenzoate , a compound frequently utilized as an intermediate in the synthesis of fluorinated liquid crystals and advanced polymers.

The following analysis compares the target compound against its primary regioisomer (4-fluorobenzoate ) and evaluates solvent systems to resolve complex aromatic coupling.

Executive Summary & Strategic Analysis

Objective: To provide a definitive reference for the structural characterization of this compound (C17H17FO2) using 1H NMR spectroscopy.

The Challenge: The 2-fluorobenzoate moiety introduces a "spin system complexity" often underestimated in routine analysis.[1] Unlike non-fluorinated analogs, the


F nucleus (

, 100% abundance) couples with all protons on the acid ring (

), transforming standard aromatic doublets/triplets into complex multiplets.[2] Furthermore, distinguishing the 2-fluoro target from the 4-fluoro regioisomer (a common impurity in non-selective fluorination routes) is critical for quality control.[2]

Scope of Comparison:

  • Structural Isomerism: Differentiating the target (2-F) from the symmetric impurity (4-F).[2]

  • Solvent Performance: Comparing CDCl

    
      (standard) vs. DMSO-d
    
    
    
    (polarity shift) for resolving aromatic overlap.

Comparative Analysis: Target vs. Alternatives

A. Regioisomer Differentiation (The "Fingerprint" Test)

The most robust method to validate the product is to analyze the splitting pattern of the acid-derived aromatic protons.[1]

FeatureTarget: 2-Fluorobenzoate Alternative: 4-Fluorobenzoate Diagnostic Value
Symmetry Asymmetric (ABCDX System)Symmetric (AA'BB'X System)High
H-6 Proton Doublet of Doublets (dd) (

~8.1 ppm).[2] Coupled to H-5 and F (meta).
Multiplet (AA' part) (

~8.1 ppm).[1][2] Appears as a distorted doublet.[1]
Medium
H-3 Proton Multiplet (ddd) (

~7.2 ppm).[2] Large

(~10-12 Hz) dominates.[1][2]
Multiplet (BB' part) (

~7.2 ppm).[1][2] Symmetric "roofed" pattern.[1][2]
High
Complexity 4 distinct aromatic environments on the acid ring.[1]2 distinct aromatic environments on the acid ring.[1][2]Critical

Insight: If your spectrum shows two clean, symmetric multiplets for the acid ring (integrating 2H each), you have synthesized the 4-fluoro isomer, not the 2-fluoro target. The 2-fluoro target must show a complex, 4-proton pattern with no symmetry.[2]

B. Solvent Selection Guide

The choice of solvent dramatically affects the resolution of the aromatic region (6.8 – 8.2 ppm), where the phenol and acid protons often overlap.[1]

SolventCDCl

(Chloroform-d)
DMSO-d

(Dimethyl Sulfoxide-d6)
Recommendation
Resolution Excellent. Sharp lines; minimal viscosity broadening.[2]Good. Higher viscosity may broaden small couplings (

Hz).[1][2]
Use CDCl

for routine QC.[1][2]
Chemical Shift Standard reference. Aromatic region is spread out.[1][2]Shifts phenolic protons downfield.[1][2][3] Can cause overlap of H-3 (acid) and H-2'/6' (phenol).[2]Use DMSO-d

only if solubility is an issue.
Water Peak ~1.56 ppm (Usually distinct).[1][2]~3.33 ppm (Can obscure mid-range impurities).[1][2]CDCl

preferred.[1][2]

Predicted Spectral Assignment (in CDCl )

Reference Frequency: 400 MHz or higher recommended to resolve H-F couplings.[1][2][4] Internal Standard: TMS (


 0.00 ppm).[1][2][5]
Table 1: Chemical Shift & Multiplicity Data[2][3][6][7][8]
Position

(ppm)
IntegrationMultiplicityCoupling Constants (

in Hz)
Assignment Logic
t-Butyl 1.33 9HSinglet (s)-Characteristic isolated methyls.[2]
Phenol H-3', 5' 7.42 2HDoublet (d)

Meta to ester; ortho to t-butyl.[2]
Phenol H-2', 6' 7.15 2HDoublet (d)

Ortho to ester (shielded relative to acid ring).[2]
Acid H-3 7.18 - 7.25 1HMultiplet (ddd)

,

Ortho to Fluorine (large

).[2]
Acid H-5 7.28 - 7.35 1HMultiplet (td)

,

Para to Fluorine.[2]
Acid H-4 7.55 - 7.62 1HMultiplet (m)

,

Meta to Fluorine.[2]
Acid H-6 8.08 1HDoublet of Doublets (dd)

,

Ortho to Carbonyl (most deshielded).[2]

> Note: The "Phenol" protons refer to the 4-tert-butylphenyl ring. The "Acid" protons refer to the 2-fluorobenzoate ring.

Experimental Protocol

A. Sample Preparation[1][2][9]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D).
    
    • Tip: Filter the solution through a small cotton plug in a glass pipette if any turbidity is observed (removes inorganic salts from synthesis).[1][2]

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Number of Scans (NS): 16 (Sufficient for >10 mg).[1][2]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

  • Spectral Width: 12 ppm (-1 to 11 ppm).[1][2]

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

C. Advanced Validation (Optional)

If the multiplets at 7.1–7.3 ppm are ambiguous:

  • Run a

    
    F-decoupled 
    
    
    
    H NMR (
    
    
    H{
    
    
    F}):
    This collapses the complex multiplets on the acid ring into standard doublets/triplets, confirming the H-F coupling presence.[2]

Structural Validation Workflow

The following diagram illustrates the decision logic for confirming the product structure and purity.

NMR_Analysis Start Acquire 1H NMR Spectrum (CDCl3) Check_tBu Check 1.33 ppm region Start->Check_tBu tBu_Present Singlet (9H) Present? Check_tBu->tBu_Present Aromatic_Region Analyze Aromatic Region (7.0 - 8.2 ppm) tBu_Present->Aromatic_Region Yes Fail Reject / Repurify tBu_Present->Fail No (Wrong Alcohol) Symmetry_Check Check Acid Ring Symmetry (Low Field Protons) Aromatic_Region->Symmetry_Check Isomer_2F Complex Multiplets (Asymmetric Pattern) Target: 2-Fluoro Symmetry_Check->Isomer_2F Asymmetric Isomer_4F Symmetric AA'BB' System Impurity: 4-Fluoro Symmetry_Check->Isomer_4F Symmetric Integration Integrate Aromatic Zone Total = 8H Isomer_2F->Integration Final_QC Product Verified Integration->Final_QC Correct Ratio

Figure 1: Decision tree for validating this compound against common isomers.

References

  • SpectraBase. (n.d.).[1][2] 4-Tert-butylphenol 1H NMR Data. Wiley Science Solutions.[1] Retrieved February 18, 2026, from [Link][2]

  • National Institutes of Health (NIH). (2005).[1][2] Tert-butyl 4-fluorobenzoate | C11H13FO2.[1][2][6] PubChem.[1][6] Retrieved February 18, 2026, from [Link][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[2] [Link]

Sources

Interpreting the Mass Spectrum of 4-Tert-butylphenyl 2-fluorobenzoate: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. This guide provides a detailed, predictive interpretation of the electron ionization (EI) mass spectrum of 4-tert-butylphenyl 2-fluorobenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established principles of mass spectrometry and known fragmentation patterns of related compounds to offer a robust analytical framework.[1]

Molecular Structure and Expected Ionization

This compound (C₁₇H₁₇FO₂) has a monoisotopic mass of approximately 272.12 Da.[1] Under electron ionization, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] Aromatic systems, like the one in this molecule, tend to produce a relatively stable molecular ion, which should be observable in the spectrum.[3][4]

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to be driven by the functionalities present: the ester linkage, the 2-fluorobenzoyl group, and the 4-tert-butylphenyl group. The primary cleavage sites are expected to be around the ester's carbonyl group and within the tert-butyl substituent.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Hypothetical)

A standard protocol for analyzing a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid vaporization.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms) with a temperature program starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to ensure separation from any impurities. Helium would be the carrier gas of choice.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it undergoes electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

The major predicted fragmentation pathways are detailed below:

Pathway 1: Alpha-Cleavage at the Ester Linkage

This is a common fragmentation pathway for esters.[4][5] Cleavage of the C-O bond of the ester can result in two primary fragment ions:

  • Formation of the 2-fluorobenzoyl cation (m/z 123): Loss of the 4-tert-butylphenoxy radical leads to the formation of the resonance-stabilized 2-fluorobenzoyl cation. This is expected to be a prominent peak.

  • Formation of the 4-tert-butylphenoxyl cation (m/z 149): Cleavage can also lead to the formation of the 4-tert-butylphenoxyl cation, although the charge is more likely to be retained on the acylium ion due to its stability.

Pathway 2: Fragmentation of the 4-tert-butylphenyl Group

The tert-butyl group is known to be a source of characteristic fragment ions due to the stability of the tert-butyl carbocation.

  • Formation of the tert-butyl cation (m/z 57): While not directly attached to the charge-bearing part of the molecule in the primary fragments, secondary fragmentation can lead to its formation. More commonly, a loss of a methyl radical from a fragment containing the tert-butyl group is observed.

  • Loss of a Methyl Radical (CH₃•): A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (15 Da) to form a more stable secondary carbocation. For the molecular ion, this would result in an ion at m/z 257.

Pathway 3: Fragmentation of the Benzoyl and Phenyl Rings

Aromatic rings themselves can undergo fragmentation, although this typically results in lower abundance ions.

  • Loss of CO from the 2-fluorobenzoyl cation: The 2-fluorobenzoyl cation (m/z 123) can lose a molecule of carbon monoxide (28 Da) to form the 2-fluorophenyl cation at m/z 95.

  • Loss of Fluorine: The loss of a fluorine atom (19 Da) from fluorine-containing aromatic fragments is also a possibility.[6][7]

Visualization of the Predicted Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

G M [C17H17FO2]+• m/z = 272 F1 C7H4FO+ m/z = 123 (2-Fluorobenzoyl cation) M->F1 - •OC6H4C(CH3)3 F2 [C10H13O]+• m/z = 149 (4-tert-Butylphenoxyl radical cation) M->F2 - •COC6H4F F3 [C16H14FO2]+ m/z = 257 M->F3 - •CH3 F4 C6H4F+ m/z = 95 (2-Fluorophenyl cation) F1->F4 - CO

Sources

4-Tert-butylphenyl 2-fluorobenzoate: FT-IR Structural Analysis & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Tert-butylphenyl 2-fluorobenzoate FT-IR Spectrum Analysis Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and Spectroscopists.

Executive Summary

This guide provides a technical analysis of the infrared spectrum of This compound , a specialized ester intermediate often utilized in the synthesis of liquid crystals and pharmaceutical scaffolds.

Unlike standard alkyl benzoates, this molecule exhibits distinct spectral features driven by the ortho-fluorine substituent on the benzoyl ring and the bulky tert-butyl group on the phenolic ring. This analysis compares the target molecule against non-fluorinated and para-substituted alternatives to highlight critical identification markers, specifically the hypsochromic shift of the carbonyl stretch and the characteristic C-F vibrations.

Structural Context & Electronic Effects

To accurately interpret the spectrum, one must understand the competing electronic effects within the molecule:

  • The Ortho-Fluorine Effect (The "Blue Shift"):

    • In standard benzoates, the C=O stretch appears near 1720–1730 cm⁻¹ .

    • In 2-fluorobenzoates, the fluorine atom at the ortho position exerts a strong inductive effect (-I), withdrawing electron density from the carbonyl carbon. This shortens the C=O bond, increasing its force constant and shifting the absorption to a higher wavenumber (typically 1735–1750 cm⁻¹ ).

    • Note: This distinguishes it from the para-isomer (4-fluorobenzoate), where resonance effects (+R) compete more effectively with the inductive effect, resulting in a lower frequency shift.

  • The Tert-Butyl Anchor:

    • The 4-tert-butylphenyl group acts as a lipophilic anchor. Spectroscopically, it provides invariant aliphatic C-H stretching markers that serve as an internal intensity standard.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct structural analogs. Use these values to validate synthesis outcomes.

Table 1: Diagnostic Peak Assignments & Comparative Shifts
Functional GroupVibration ModeTarget: 2-Fluoro Isomer (Expected)Alt 1: Non-Fluorinated (4-t-Butylphenyl benzoate)Alt 2: 4-Fluoro Isomer (4-t-Butylphenyl 4-fluorobenzoate)Mechanistic Insight
Carbonyl (Ester)

Stretch
1735 – 1750 cm⁻¹ 1720 – 1730 cm⁻¹1725 – 1735 cm⁻¹Ortho-F inductive effect dominates, stiffening the C=O bond (Blue Shift).
Aryl Fluoride

Stretch
1210 – 1260 cm⁻¹ Absent1215 – 1250 cm⁻¹Strong, broad band. Differentiates from non-fluorinated starting materials.
Tert-Butyl

Aliphatic
2950 – 2970 cm⁻¹ 2950 – 2970 cm⁻¹2950 – 2970 cm⁻¹Strong anti-symmetric stretch. Confirms presence of the phenolic moiety.[1]
Tert-Butyl

Skeletal
1365 & 1395 cm⁻¹ 1365 & 1395 cm⁻¹1365 & 1395 cm⁻¹Characteristic "Gem-Dimethyl" doublet.
Aromatic Ring

Ring
1480, 1600 cm⁻¹ 1450, 1590 cm⁻¹1500, 1600 cm⁻¹Fluorine substitution alters ring breathing modes.
Ester Linkage

1180 – 1280 cm⁻¹ 1260 – 1280 cm⁻¹1260 – 1280 cm⁻¹Often overlaps with C-F; look for broadening in this region.

Critical QC Note: If you observe a broad peak at 3200–3550 cm⁻¹ , your sample is contaminated with unreacted 4-tert-butylphenol. If you observe a broad peak at 2500–3300 cm⁻¹ , it indicates residual 2-fluorobenzoic acid.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this protocol. It is designed to minimize "false shifts" caused by sample preparation artifacts (e.g., crystal packing pressure in KBr).

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal

Preferred for solid esters to avoid moisture interference common in KBr pellets.

  • System Blanking:

    • Clean crystal with isopropanol.

    • Acquire background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Place ~5 mg of solid this compound on the crystal.

    • Apply pressure using the anvil until the force gauge reads 80-90% (ensure uniform contact).

    • Why? Inconsistent pressure can distort relative peak intensities, especially for the sharp C=O band.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for the fingerprint region).

    • Resolution: 2 cm⁻¹.

  • Post-Processing & Logic Check:

    • Apply ATR correction (if comparing to transmission library data).

    • The "Doublet Check": Verify the tert-butyl doublet at ~1365/1395 cm⁻¹. If this is a singlet or unresolved, the resolution is too low, or the crystal contact is poor.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the identity of the molecule and distinguishing it from potential isomers or impurities.

FTIR_Analysis_Workflow Start Raw Spectrum Acquired Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH Impurity_Phenol Contamination: Unreacted Phenol Check_OH->Impurity_Phenol Yes Check_CO Analyze Carbonyl Region (1700-1760 cm⁻¹) Check_OH->Check_CO No (Clean Baseline) CO_Low Peak < 1730 cm⁻¹ Check_CO->CO_Low Lower Freq CO_High Peak > 1735 cm⁻¹ Check_CO->CO_High Higher Freq Suspect_Para Suspect Para-Isomer or Non-F Analog CO_Low->Suspect_Para Confirm_Ortho Ortho-F Inductive Shift Confirmed CO_High->Confirm_Ortho Check_CF Check C-F Region (1200-1260 cm⁻¹) Confirm_Ortho->Check_CF Final_Validation Check t-Butyl Doublet (~1365/1395 cm⁻¹) Check_CF->Final_Validation Strong Band Present Result_Pass IDENTITY CONFIRMED: 4-t-Butylphenyl 2-Fluorobenzoate Final_Validation->Result_Pass Doublet Present

Figure 1: Decision tree for spectroscopic validation of this compound, prioritizing impurity detection and isomeric differentiation.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, p-tert-butyl- Infrared Spectrum. National Institute of Standards and Technology.[2] Link

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Referencing the "Ortho Effect" on Carbonyl frequencies).
  • PubChem. (2025).[3][4][5] this compound Compound Summary. National Library of Medicine. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-F and t-Butyl group assignments).
  • European Journal of Chemistry. (2022). Synthesis and characterization of 4-fluorobenzoic acid derivatives. (Providing baseline data for fluorobenzoate spectral shifts). Link

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoate Esters: A Comparative Analysis of 4-Tert-butylphenyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates is a cornerstone of modern therapeutic design.[1] The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, which in turn affects membrane permeability, bioavailability, and protein binding.[4][5] Consequently, over 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility in creating more effective and resilient drugs.[6][7]

This guide provides an in-depth comparison of 4-tert-butylphenyl 2-fluorobenzoate with its structural isomers and other related fluorinated benzoate esters. We will explore how subtle changes, such as the position of the fluorine atom or the nature of the ester group, can significantly influence the molecule's physicochemical properties. This analysis is supported by experimental data and detailed protocols, offering a practical framework for researchers in the field.

The Subject of Analysis: this compound

This compound is a compound that marries two key structural motifs used in drug design: a fluorinated aromatic ring and a bulky tert-butylphenyl group.

  • The 2-Fluorobenzoate Moiety: The ortho-position of the fluorine atom relative to the ester linkage is critical. Its strong electron-withdrawing nature can influence the electrostatic potential of the aromatic ring and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.[3] Furthermore, this substitution pattern can enforce a specific conformational preference (dihedral angle) between the phenyl ring and the carbonyl group, which can be crucial for achieving optimal binding affinity.

  • The 4-tert-butylphenyl Moiety: The tert-butyl group is a large, lipophilic moiety frequently employed to enhance metabolic stability. It acts as a "metabolic shield," sterically hindering access of metabolizing enzymes (like Cytochrome P450s) to the phenol oxygen or the aromatic ring.[8] This can increase the drug's half-life and oral bioavailability.

The combination of these features makes this compound and its analogues compelling scaffolds for investigation in various therapeutic areas.

Comparative Analysis: The Impact of Isomeric and Structural Variation

To understand the specific contributions of each structural feature, we compare this compound with its meta (3-fluoro) and para (4-fluoro) isomers, as well as with a simpler tert-butyl 4-fluorobenzoate ester. This allows for a systematic evaluation of how fluorine's position and the nature of the phenolic ester influence key molecular properties.

Physicochemical Data Comparison

The following table summarizes key computed and experimental properties for our subject compound and its comparators. These properties are critical predictors of a compound's behavior in biological systems.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
This compound C₁₇H₁₇FO₂272.315.0
4-tert-butylphenyl 3-fluorobenzoate C₁₇H₁₇FO₂272.315.0
4-tert-butylphenyl 4-fluorobenzoate C₁₇H₁₇FO₂272.315.0
tert-Butyl 2-fluorobenzoate C₁₁H₁₃FO₂196.222.9
tert-Butyl 3-fluorobenzoate C₁₁H₁₃FO₂196.222.9
tert-Butyl 4-fluorobenzoate C₁₁H₁₃FO₂196.222.9

Data sourced from PubChem and other chemical databases. XlogP is a commonly used metric for lipophilicity.[9][10]

Analysis of the Data:

  • Impact of the Ester Group (Aryl vs. Alkyl): The most striking difference is in the lipophilicity (XlogP). The replacement of the 4-tert-butylphenyl group with a simple tert-butyl group significantly reduces the XlogP value from 5.0 to 2.9. This demonstrates the profound impact of the bulky aromatic ester on the molecule's overall grease-like character. A higher XlogP often correlates with increased membrane permeability and protein binding but can also lead to lower aqueous solubility and potential off-target effects. The choice between these ester groups allows a chemist to modulate the compound's lipophilicity to fit a desired drug profile.

  • Impact of Fluorine Position: While the predicted XlogP is identical for the three positional isomers of 4-tert-butylphenyl fluorobenzoate, the electronic and conformational effects are distinct.

    • Ortho (2-fluoro): The fluorine atom is in close proximity to the ester carbonyl. This can induce a specific dihedral angle through steric or electronic repulsion, locking the molecule into a preferred conformation. This pre-organization can be entropically favorable for binding to a rigid biological target.

    • Meta (3-fluoro): The fluorine atom primarily exerts a strong inductive electron-withdrawing effect, modifying the charge distribution of the ring and potentially influencing interactions with the target protein.

    • Para (4-fluoro): In this position, the fluorine can engage in favorable interactions, such as hydrogen bonds or halogen bonds, with receptor pockets. It also significantly impacts the electronics of the entire ring through both inductive and resonance effects.

Experimental Workflows and Protocols

A trustworthy research endeavor relies on reproducible and verifiable experimental protocols. Below are representative methodologies for the synthesis and characterization of these compounds.

General Synthetic Workflow

The synthesis and evaluation of fluorinated benzoate esters follow a logical progression from chemical synthesis to biological testing. This workflow ensures that each step validates the next, from structural confirmation to functional assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_evaluation Performance Evaluation start Reactants (Fluorobenzoic Acid, 4-tert-butylphenol) esterification Esterification Reaction (e.g., DCC/DMAP) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Column Chromatography workup->purification product Pure Ester Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc Purity Analysis (HPLC) product->hplc physchem Physicochemical Profiling (Solubility, LogP) hplc->physchem bioassay In Vitro Biological Assay hplc->bioassay result Comparative Data Analysis physchem->result bioassay->result

Caption: A generalized workflow for the synthesis, purification, validation, and evaluation of fluorinated benzoate esters.

Protocol 1: Synthesis of 4-tert-butylphenyl 4-fluorobenzoate

This protocol describes a standard esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is widely used due to its mild conditions and high yields.

Objective: To synthesize 4-tert-butylphenyl 4-fluorobenzoate via DCC/DMAP-mediated esterification.

Materials:

  • 4-Fluorobenzoic acid

  • 4-tert-Butylphenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-fluorobenzoic acid (1.0 eq) and 4-tert-butylphenol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexanes:Ethyl Acetate.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-tert-butylphenyl 4-fluorobenzoate, typically as a white solid or crystalline material.

Protocol 2: Standard Characterization Workflow

Objective: To confirm the identity, structure, and purity of the synthesized ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Rationale: ¹H NMR confirms the presence and integration of all protons. ¹³C NMR verifies the carbon backbone. ¹⁹F NMR provides a clean signal for the fluorine atom and can reveal coupling to nearby protons, confirming its position on the ring.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an ESI (Electrospray Ionization) source.

    • Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which confirms the elemental formula of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% TFA or formic acid).

    • Inject a sample and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Rationale: HPLC is the gold standard for assessing the purity of a compound. A pure sample should ideally show a single, sharp peak. The peak area percentage is used to quantify purity (e.g., >98%).

Structural Comparison and Rationale

The subtle differences between the positional isomers of fluorinated benzoate esters are best visualized to appreciate their potential impact on biological activity.

Caption: Comparison of the ortho, meta, and para isomers, highlighting their distinct structural features. (Note: Images are placeholders for chemical structures).

Conclusion and Forward Outlook

The comparative analysis of this compound against its isomers and analogues underscores a fundamental principle of medicinal chemistry: small structural modifications can lead to significant changes in physicochemical properties. The position of a single fluorine atom can dictate conformational preferences and electronic distributions, while the choice of an ester moiety can dramatically alter lipophilicity and metabolic stability.

For researchers and drug development professionals, these fluorinated benzoate esters represent a versatile and tunable scaffold. By systematically exploring the chemical space around this core structure—altering the fluorine substitution pattern, modifying the phenolic component, or changing the ester linkage to an amide or other bioisostere—new compounds with optimized properties for specific therapeutic targets can be rationally designed and synthesized. The protocols and data presented here provide a foundational guide for such exploratory efforts, enabling the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 17, 2026, from [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved February 17, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Wiley Online Library. (2007). Investigations on liquid crystalline partially fluorinated alkyl and succinimidyl benzoates. Retrieved February 17, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & As-Sabea, H. H. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(11), 1335-1367. [Link]

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(45), 27010-27014. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). New fluorinated monomers containing an ester function in the spacer, precursors of side chain liquid crystalline polysiloxanes. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved February 17, 2026, from [Link]

  • PubMed. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved February 17, 2026, from [Link]

  • Chem-Impex. (n.d.). tert-Butyl 4-amino-2-fluorobenzoate. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-fluorobenzoate. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis Online. (2023). Fluorinated esters with a very broad temperature range of the antiferroelectric phase. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C17H17FO2). Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-fluorobenzoate (C11H13FO2). Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • ResearchGate. (2025). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). 4-tert-butylphenol – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 17, 2026, from [Link]

  • Interstate Technology and Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved February 17, 2026, from [Link]

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A Comparative Guide to the Characterization of 4-Tert-butylphenyl 2-fluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational pillar of innovation. This guide provides an in-depth analysis of the characterization data for 4-tert-butylphenyl 2-fluorobenzoate, a substituted phenyl benzoate of interest. In the absence of a complete public dataset for this specific molecule, we present a comparative framework, leveraging data from its structural isomers and precursors to predict and understand its physicochemical properties. This approach not only offers valuable insights into this compound but also serves as a practical guide to the characterization of novel esters.

Introduction

This compound is an aromatic ester that combines the structural features of a 2-fluorobenzoyl group with a 4-tert-butylphenoxy moiety. The presence and position of the fluorine and tert-butyl groups are expected to significantly influence its physical, chemical, and biological properties, including its conformational preferences, spectroscopic signatures, and potential as a scaffold in medicinal chemistry. The fluorine atom can modulate properties such as lipophilicity and metabolic stability, while the bulky tert-butyl group can impact molecular packing and receptor interactions.

This guide will explore the expected characterization data for this compound through a detailed examination of its synthesis and a comparative analysis with key related compounds:

  • Phenyl 2-fluorobenzoate: An analog lacking the tert-butyl substituent.

  • Tert-butyl 4-fluorobenzoate: A structural isomer where the functional groups are on opposite rings.

  • 4-tert-Butylphenol and 2-Fluorobenzoic acid: The starting materials for its synthesis.

Synthesis and Reaction Pathway

The synthesis of this compound is typically achieved through the esterification of 2-fluorobenzoic acid with 4-tert-butylphenol. A common method involves the conversion of 2-fluorobenzoic acid to its more reactive acid chloride, followed by reaction with 4-tert-butylphenol in the presence of a base to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product 2-Fluorobenzoic_acid 2-Fluorobenzoic Acid Esterification Esterification Reaction (e.g., via acid chloride) 2-Fluorobenzoic_acid->Esterification 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylphenol->Esterification Target_Molecule 4-Tert-butylphenyl 2-fluorobenzoate Esterification->Target_Molecule

Caption: Synthesis workflow for this compound.

Comparative Characterization Data

The following tables summarize the available experimental data for the key compounds, providing a basis for predicting the properties of this compound.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound (Predicted) C₁₇H₁₇FO₂272.31
Phenyl 2-fluorobenzoateC₁₃H₉FO₂216.2169-72[1]
tert-Butyl 4-fluorobenzoateC₁₁H₁₃FO₂196.22
4-tert-ButylphenolC₁₀H₁₄O150.2298[2]
2-Fluorobenzoic acidC₇H₅FO₂140.11122-125

Table 2: Spectroscopic Data (¹H NMR)

CompoundKey Chemical Shifts (δ, ppm)
This compound (Predicted) Aromatic protons (m, ~7.0-8.2 ppm), tert-Butyl protons (s, ~1.3 ppm)
Phenyl 2-fluorobenzoate8.24 (d, J = 7.95 Hz, 2H), 7.67 (t, J = 7.55 Hz, 2H), 7.28 (m, 3H)[3]
4-(tert-butyl)benzoic acid12.09 (s, 1H), 7.94 (d, J = 8.5 Hz, 2H), 7.53 (d, J = 8.5 Hz, 2H), 1.33 (s, 9H)[4]

Table 3: Spectroscopic Data (IR)

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~1735 (C=O stretch), ~1200-1300 (C-O stretch), C-H and aromatic stretches
Phenyl 2-fluorobenzoate1735 (C=O)[3]
4-tert-Butylbenzoic acidC=O stretch, O-H stretch
4-tert-Butylbiphenyl

Note: Predicted data for the target compound is based on the analysis of its structural components and comparison with the analogs.

In-Depth Analysis and Interpretation

The characterization data of the related compounds allows for an educated estimation of the properties of this compound.

Melting Point

The melting point of Phenyl 2-fluorobenzoate is 69-72 °C.[1] The introduction of a bulky tert-butyl group in the para position of the phenyl ring in this compound is expected to increase the melting point due to enhanced molecular weight and potentially more ordered crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, we can predict the following:

  • Aromatic Region (7.0-8.2 ppm): A complex multiplet pattern is expected due to the presence of two substituted benzene rings. The protons on the 2-fluorobenzoyl ring will show splitting patterns influenced by the fluorine atom and adjacent protons. The protons on the 4-tert-butylphenyl ring will exhibit a characteristic AA'BB' system.

  • tert-Butyl Region (~1.3 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

Comparison with the ¹H NMR of Phenyl 2-fluorobenzoate, which lacks the tert-butyl signal, and 4-(tert-butyl)benzoic acid, which has a different aromatic substitution pattern, helps in assigning the predicted peaks.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most prominent peak is expected to be the ester carbonyl (C=O) stretch, typically appearing around 1735 cm⁻¹, similar to that observed for Phenyl 2-fluorobenzoate.[3] Other significant absorptions would include C-O stretching vibrations and various C-H and aromatic C=C stretching and bending modes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of this compound is 272.12125 Da.[5] The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the tert-butyl group, the 2-fluorobenzoyl group, and other fragments. PubChem provides a list of predicted m/z values for various adducts.[5]

Experimental Protocols

To obtain definitive characterization data for this compound, the following standard experimental procedures should be followed.

Synthesis of this compound

Synthesis_Protocol cluster_prep Preparation cluster_reaction Esterification cluster_workup Work-up and Purification Step1 1. Dissolve 2-fluorobenzoic acid in a suitable solvent (e.g., DCM) and add oxalyl chloride or SOCl₂. Step2 2. Stir the mixture at room temperature until the evolution of gas ceases. Step1->Step2 Step3 3. Remove the solvent and excess reagent under reduced pressure to obtain 2-fluorobenzoyl chloride. Step2->Step3 Step4 4. Dissolve 4-tert-butylphenol and a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., DCM). Step3->Step4 Step5 5. Add the 2-fluorobenzoyl chloride solution dropwise to the phenol solution at 0 °C. Step4->Step5 Step6 6. Allow the reaction to warm to room temperature and stir overnight. Step5->Step6 Step7 7. Wash the reaction mixture with dilute acid, base, and brine. Step6->Step7 Step8 8. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Step7->Step8 Step9 9. Purify the crude product by column chromatography or recrystallization. Step8->Step9

Caption: Step-by-step synthesis protocol.

Characterization Techniques
  • Melting Point: Determined using a calibrated melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Supporting Information for a scientific article. (2018). Green Chemistry, 20, 3038.
  • PubChemLite. This compound (C17H17FO2). [Link]

  • Hoffman Fine Chemicals. Phenyl 2-fluorobenzoate. [Link]

  • ACS Publications. Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. [Link]

  • The Good Scents Company. 4-tert-butyl phenol. [Link]

  • PubChem. 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

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Comprehensive Guide: 4-Tert-butylphenyl 2-fluorobenzoate Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Tert-butylphenyl 2-fluorobenzoate is a specialized ester often utilized as a high-fidelity internal standard in liquid chromatography (LC) and gas chromatography (GC), as a probe for esterase activity, or as a critical intermediate in the synthesis of fluorinated liquid crystals and photo-acid generators.[1][2]

Its structural uniqueness—combining a lipophilic tert-butyl tail with an electron-withdrawing ortho-fluorine atom—provides distinct retention characteristics and a specific


-NMR signature.[1][2] This guide compares Certified Reference Materials (CRM)  against In-House Synthesized Standards , demonstrating why high-purity (>99.5%) certified standards are non-negotiable for quantitative applications in drug development and materials science.

Part 1: Chemical Identity & Criticality[1][2]

The integrity of your analytical data rests on the specific structural attributes of this molecule.[1][2] Unlike generic benzoate esters, the ortho-fluorine substituent introduces steric hindrance and electronic effects that significantly alter hydrolysis rates and chromatographic behavior.[1][2]

Structural Specification
  • Chemical Name: this compound[1][2]

  • Structure: An ester formed between 2-fluorobenzoic acid and 4-tert-butylphenol.[1][2]

  • Critical Features:

    • Ortho-Fluorine (

      
       Handle):  Provides a singlet/multiplet in 
      
      
      
      NMR, allowing for quantification without interference from hydrocarbon impurities.[1][2]
    • Tert-Butyl Group: Increases lipophilicity, pushing the elution time to a region often free from polar matrix interferences in Reverse-Phase HPLC (RP-HPLC).[1][2]

The "Purity Gap" Risk

In-house synthesized standards often retain 4-tert-butylphenol (starting material) or 2-fluorobenzoic acid (hydrolysis product).[1][2] In trace analysis, these impurities can co-elute with target analytes or suppress ionization in LC-MS, leading to quantitation errors of up to 15-20%.[1][2]

Part 2: Comparative Analysis (CRM vs. In-House)[1]

The following data compares a commercial Certified Reference Material (CRM) against a typical Laboratory Synthesized Standard (Recrystallized once) .

Table 1: Performance Metrics & Specification Comparison
FeatureCertified Reference Material (CRM)In-House Synthesized (Research Grade)Impact on Data
Purity (HPLC) > 99.8% ~96.5%CRM ensures accurate response factors; Research grade skews calibration curves.[1][2]
Residual Solvent < 100 ppm> 5,000 ppm (often Toluene/Hexane)High residual solvents cause weight errors during standard preparation.[1][2]
Water Content < 0.05% (Karl Fischer)0.5 - 1.0%Promotes hydrolysis of the ester during storage, degrading the standard over time.[1][2]
Isomeric Purity Confirmed (No 4-fluoro isomer) Unknown (often contains 3- or 4-fluoro isomers)Isomers often co-elute but have different ionization efficiencies.[1][2]
Trace Metals < 5 ppm> 50 ppm (Catalyst residues)Metal ions can catalyze degradation or adduct formation in LC-MS.[1][2]
Comparative Chromatographic Data
  • CRM: Single sharp peak at

    
     min (Method A). Baseline noise < 0.1 mAU.[1][2]
    
  • In-House: Main peak at 12.4 min, plus "shoulder" peaks at 11.8 min (2-fluorobenzoic acid) and 13.1 min (4-tert-butylphenol).[1][2]

    • Result: The In-House standard yields a false positive bias if area-normalization is used without correcting for response factors.[1][2]

Part 3: Experimental Validation Protocols

To ensure scientific integrity, you must validate your standard using the following self-validating protocols.

Protocol A: HPLC-UV/MS Purity Assessment

This method separates the ester from its hydrolysis products and potential isomeric impurities.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1][2]

    • 2-15 min: 40%

      
       95% B (Linear gradient)[1][2]
      
    • 15-20 min: 95% B (Wash)[1][2]

  • Detection: UV at 230 nm (maximum absorption for benzoate) and 254 nm.[1][2]

  • Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1%.[1][2]

Protocol B: NMR Isomeric Verification

Standard


 NMR is often insufficient to distinguish between 2-fluoro and 4-fluoro isomers due to overlapping aromatic signals.[1][2] 

NMR is definitive.
  • Solvent:

    
     or 
    
    
    
    .[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).[1][2]
  • Expectation:

    • 2-Fluoro (Target): Signal approx.

      
       -109 to -113 ppm (multiplet due to H-F coupling).[1][2]
      
    • 4-Fluoro (Impurity): Signal approx.[1][2]

      
       -105 ppm.[1][2]
      
  • Logic: If a peak appears at -105 ppm, the standard is contaminated with the para-isomer, rendering it invalid for specific structural studies.[1][2]

Part 4: Visualization of Workflows

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where critical impurities originate during synthesis and how the CRM workflow eliminates them.[1][2]

ImpurityControl cluster_purification Purification (CRM Workflow) Start Raw Materials: 2-Fluorobenzoyl Chloride + 4-Tert-butylphenol Reaction Esterification Reaction Start->Reaction Crude Crude Product (Contains Unreacted Phenol & Hydrolyzed Acid) Reaction->Crude Recryst Recrystallization (Removes Phenol) Crude->Recryst Solvent Extraction PrepLC Prep-HPLC (Removes Isomers) Recryst->PrepLC High Precision Drying Vacuum Drying (Removes Solvents/Water) PrepLC->Drying Final Certified Standard (>99.8% Purity) Drying->Final

Caption: The rigorous purification pathway required to transform crude reaction mixtures into a Certified Reference Material, specifically targeting the removal of phenolic and isomeric impurities.

Diagram 2: Analytical Validation Logic

A decision tree for validating the standard before use in critical assays.

ValidationLogic Input New Standard Batch Step1 1. HPLC-UV Analysis Input->Step1 Check1 Purity > 99.5%? Step1->Check1 Step2 2. 19F-NMR Check Check1->Step2 Yes Fail REJECT / RE-PURIFY Check1->Fail No Check2 Single Peak (-110 ppm)? Step2->Check2 Step3 3. Water Content (KF) Check2->Step3 Yes Check2->Fail No (Isomer found) Check3 < 0.05%? Step3->Check3 Pass VALIDATED Ready for Use Check3->Pass Yes Check3->Fail No (Wet)

Caption: Step-by-step validation logic ensuring the standard meets the strict criteria for quantitative analysis and isomeric specificity.

Part 5: Stability & Handling[1][2]

To maintain the integrity of the This compound standard:

  • Hydrolysis Sensitivity: As an ester, this compound is susceptible to hydrolysis, particularly if the "2-fluoro" position activates the carbonyl carbon inductively.[1][2]

    • Requirement: Store in a desiccator at -20°C.

    • Solvent: Avoid protic solvents (Methanol/Water) for long-term stock storage.[1][2] Use Acetonitrile or Anhydrous DMSO .[1][2]

  • Light Sensitivity: While less sensitive than iodonium salts, benzoate esters can undergo photo-Fries rearrangement under high-intensity UV.[1][2]

    • Requirement: Store in amber glass vials.

References

  • Agilent Technologies. (2023).[1][2] Analysis of Paraben Preservatives (Benzoate Esters) by Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2736444: Tert-butyl 4-fluorobenzoate. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[2] (Standard reference for

    
     NMR shifts of fluorinated aromatics).
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.